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  • Product: 2,3-Dimethoxy-4-methylbenzoic acid
  • CAS: 77869-39-7

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2,3-Dimethoxy-4-methylbenzoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of advanced organic synthesis and drug development, 2,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of advanced organic synthesis and drug development, 2,3-Dimethoxy-4-methylbenzoic acid (CAS: 77869-39-7) [1][2] serves as a critical, highly functionalized aromatic building block. Characterized by its unique steric and electronic environment, this compound is most notably recognized as the foundational starting material in the total synthesis of the bacterial coenzyme Methoxatin (Pyrroloquinoline quinone, PQQ)[3][4]. As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data, offering a deep dive into the causality behind its physicochemical behavior and providing a field-proven, self-validating synthetic protocol.

Structural Dynamics and Physicochemical Properties

The utility of 2,3-dimethoxy-4-methylbenzoic acid is dictated by the precise arrangement of its functional groups. The ortho- and meta-methoxy groups, combined with the para-methyl group, create a highly specific electronic push-pull system across the benzoic acid core.

Causality in Molecular Design
  • Steric Hindrance & Acidity (pKa): The methoxy group at the 2-position (ortho to the carboxylic acid) exerts significant steric bulk. This forces the carboxylate group out of coplanarity with the aromatic ring, disrupting resonance stabilization of the neutral acid. Consequently, the inductive electron-withdrawing effect (-I) of the oxygen dominates, lowering the pKa (increasing acidity) compared to an unsubstituted benzoic acid.

  • Lipophilicity (LogP): The predicted LogP ranges from 1.71 to 2.1[5][6]. This moderate lipophilicity is a direct result of the hydrophobic bulk provided by the methoxy and methyl groups counterbalancing the hydrophilic carboxylic acid. This property is crucial for downstream processing, allowing the molecule to be highly soluble in organic solvents (like ethyl acetate) during acidic workups, while easily forming water-soluble salts under basic conditions.

Quantitative Data Summary

All core identifiers and thermodynamic properties are summarized below for rapid reference during experimental design.

PropertyValueCausality / Analytical Significance
CAS Number 77869-39-7[1]Primary identifier for regulatory compliance and procurement.
Molecular Formula C10H12O4[2]Dictates mass spectrometric exact mass (196.0736 Da) for LC-MS validation.
Molecular Weight 196.20 g/mol [2]Essential for precise stoichiometric calculations during synthesis scale-up.
LogP (Predicted) 1.71 - 2.10[5][6]Indicates moderate lipophilicity; guides biphasic solvent selection during extraction.
SMILES String O=C(O)C1=CC=C(C)C(OC)=C1OC[2]Enables in silico modeling and computational docking studies.

Synthetic Methodology: Directed Ortho-Metalation (DoM)

The most robust method for synthesizing 2,3-dimethoxy-4-methylbenzoic acid is through the Directed Ortho-Metalation (DoM) of 2,3-dimethoxytoluene, followed by electrophilic trapping with carbon dioxide. This was the exact strategy employed in the seminal [3][7].

Mechanistic Pathway Visualization

G A 2,3-Dimethoxytoluene B Directed Lithiation (n-BuLi, TMEDA) A->B Deprotonation C Electrophilic Quench (CO2, -78°C) B->C Carboxylation D 2,3-Dimethoxy-4-methylbenzoic acid C->D Acidic Workup E Methoxatin (PQQ) D->E Pfitzinger Annulation

Figure 1: Synthetic workflow from 2,3-dimethoxytoluene to Methoxatin via DoM.

Step-by-Step Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process controls that prove the causality of each chemical transformation.

Step 1: Preparation of the Superbase Complex and Lithiation

  • Action: Dissolve 2,3-dimethoxytoluene in anhydrous hexane under a strict argon atmosphere. Add 1.1 equivalents of N,N,N',N'-Tetramethylethylenediamine (TMEDA). Cool the system to -20 °C and add n-butyllithium (n-BuLi) dropwise[7].

  • Causality: n-BuLi naturally exists as unreactive hexamers in non-polar solvents. TMEDA acts as a bidentate ligand, chelating the lithium ions and breaking these aggregates into highly reactive monomers. The methoxy oxygens of the substrate coordinate the lithium, directing the deprotonation exclusively to the ortho position, ensuring near 100% regioselectivity.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench it with D₂O, and analyze via ¹H-NMR. The complete disappearance of the aromatic proton signal adjacent to the methoxy group, coupled with the appearance of a deuterium signal, confirms quantitative lithiation. Do not proceed until this is verified.

Step 2: Electrophilic Trapping with CO₂

  • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble rigorously dried CO₂ gas through the solution (or pour the mixture over crushed, anhydrous dry ice)[7].

  • Causality: The cryogenic temperature (-78 °C) is non-negotiable. It kinetically suppresses the nucleophilic attack of the unreacted aryl lithium on the newly formed lithium carboxylate intermediate, which would otherwise yield an unwanted symmetrical benzophenone byproduct.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear/colored solution to a thick white slurry as the insoluble lithium carboxylate salt precipitates. This phase change provides immediate, visual confirmation of successful carboxylation.

Step 3: Acidic Workup and Isolation

  • Action: Quench the reaction mixture with 1M HCl until the aqueous phase reaches pH 2. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[7].

  • Causality: The highly acidic pH ensures complete protonation of the carboxylate. By pushing the molecule into its neutral, lipophilic state (LogP ~2.1)[5], it partitions efficiently into the organic phase, leaving TMEDA hydrochloride and inorganic lithium salts in the aqueous waste.

Applications in Advanced Drug Development

The primary authoritative grounding for the use of 2,3-dimethoxy-4-methylbenzoic acid lies in the total synthesis of Methoxatin (PQQ), an essential bacterial coenzyme and redox cofactor[3][4].

In the , this benzoic acid derivative acts as the foundational aromatic ring. The carboxylic acid moiety is not merely a byproduct of the DoM reaction; it serves as a critical directing group and reactive handle. It enables the subsequent construction of the quinoline dicarboxylic acid core via a Pfitzinger synthesis, followed by an "umpolung" variation of the Reissert indole synthesis to annulate the final pyrrole ring[3]. Without the precise regiochemistry established by the 2,3-dimethoxy and 4-methyl groups, the downstream cyclizations would fail due to improper steric alignment.

References

  • AK Scientific. "77869-39-7 2,3-Dimethoxy-4-methylbenzoic acid". aksci.com. 1

  • Ambeed. "77869-39-7 | 2,3-Dimethoxy-4-methylbenzoic acid". ambeed.com. 2

  • Molaid. "methyl 2,3-dimethoxy-4-methylbenzoate - CAS号1393905-59-3". molaid.com. 5

  • Chemsrc. "2,3-二甲氧基-4-甲基苯甲酸 - CAS号查询". chemsrc.com.6

  • Wipf Group, University of Pittsburgh. "Synthetic Organic Chemistry Problem Set 4". pitt.edu. 7

  • Gainor, J. A., & Weinreb, S. M. (1982). "Synthesis of the Bacterial Coenzyme Methoxatin". Journal of Organic Chemistry, 47(15), 2833-2837. 3

  • American Chemical Society. "Synthesis of the bacterial coenzyme methoxatin | The Journal of Organic Chemistry". acs.org. 4

Sources

Exploratory

Solubility Profile of 2,3-Dimethoxy-4-methylbenzoic Acid: A Predictive and Methodological Guide

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Dimethoxy-4-methylbenzoic acid. In the absence of extensive published experimental data...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Dimethoxy-4-methylbenzoic acid. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive framework and a methodological resource for researchers, scientists, and drug development professionals. By dissecting the compound's molecular structure and leveraging established principles of physical organic chemistry, we infer its likely solubility profile across a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring researchers can generate reliable data. The insights herein are designed to support critical applications, including synthetic route optimization, purification strategy development, and formulation design.

Introduction: The Critical Role of Solubility

2,3-Dimethoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structural motifs are common in medicinal chemistry and organic synthesis, where such compounds serve as versatile intermediates and building blocks for more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application in research and development.

Solubility data governs fundamental process decisions:

  • In Synthesis: The choice of solvent is critical for ensuring that reactants are in the same phase, which directly impacts reaction kinetics, yield, and purity.

  • In Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

  • In Formulation: For drug development, solubility is a primary determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle, and knowledge of solubility in organic solvents is key to developing enabling formulations such as amorphous solid dispersions or lipid-based systems.

This guide will provide the foundational knowledge to predict, determine, and interpret the solubility of 2,3-Dimethoxy-4-methylbenzoic acid.

Physicochemical & Structural Analysis

To predict solubility, we must first understand the molecule's intrinsic properties. While extensive experimental data is not available in the literature, we can calculate key parameters and analyze the functional groups to anticipate its behavior.

Key Properties

The following table summarizes the calculated and known properties of 2,3-Dimethoxy-4-methylbenzoic acid and its isomers. The variation in melting points among closely related isomers underscores the necessity of experimental characterization.

PropertyValue for 2,3-Dimethoxy-4-methylbenzoic acidReference / Method
Molecular Formula C₁₀H₁₂O₄Calculated
Molecular Weight 196.20 g/mol Calculated
CAS Number Data Not Found-
Melting Point Data Not Found in Literature-
Melting Point (Isomer: 2-Methoxy-4-methylbenzoic acid)103-107 °C
Melting Point (Isomer: 3-Methoxy-4-methylbenzoic acid)152-154 °C[1]
Structural Dissection and Solubility Implications

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of 2,3-Dimethoxy-4-methylbenzoic acid is dictated by the interplay of its polar and non-polar functional groups.

  • Polar Moieties (Hydrophilic):

    • Carboxylic Acid (-COOH): This is the most significant polar feature. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at both oxygens). Its acidity also allows for salt formation with bases, which dramatically increases aqueous solubility.

    • Methoxy Groups (-OCH₃): The two ether oxygens are hydrogen bond acceptors, capable of interacting with protic solvents.

  • Non-Polar Moieties (Lipophilic):

    • Benzene Ring: The aromatic ring is large, planar, and hydrophobic.

    • Methyl Group (-CH₃): This aliphatic group further contributes to the molecule's non-polar character.

Expert Synthesis: The presence of a dominant carboxylic acid group suggests that the molecule will be most soluble in polar organic solvents. However, the significantly non-polar backbone, comprising the benzene ring and three methyl-equivalent groups (one -CH₃ and two -OCH₃), will limit its solubility in water and highly polar, non-aromatic solvents. We predict a favorable solubility profile in solvents that can accommodate both polar and non-polar characteristics, such as polar aprotic solvents and lower-chain alcohols.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to fact, a robust experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[3]

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of solid 2,3-Dimethoxy-4-methylbenzoic acid to a known volume (e.g., 2 mL) of the selected solvent in a sealed, inert vial (e.g., a 4 mL glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached. b. Prepare samples for each solvent in triplicate to ensure statistical validity.

  • Equilibration: a. Place the sealed vials in a thermostatically controlled shaker or rotator. Maintain a constant temperature (e.g., 25 °C for room temperature solubility). b. Agitate the samples for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is typically recommended for crystalline compounds. A preliminary kinetic study can be performed to determine the exact time to equilibrium.

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment. b. For faster and more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling and Dilution: a. Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. b. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any remaining microscopic particles. c. Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis: a. Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. b. A standard calibration curve must be prepared using accurately weighed standards of 2,3-Dimethoxy-4-methylbenzoic acid.

  • Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the solubility in desired units, such as mg/mL or mol/L.

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis cluster_calc 5. Calculation prep Add excess solid solute to known volume of solvent equil Agitate at constant T (e.g., 48-72 hours) prep->equil sep Centrifuge or Sediment to separate solid equil->sep sample Withdraw supernatant sep->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC/UV dilute->analyze calc Calculate solubility from concentration and dilution factor analyze->calc

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Profile & Illustrative Data

Based on the structural analysis, we can predict the solubility of 2,3-Dimethoxy-4-methylbenzoic acid in various classes of organic solvents. This is supplemented by qualitative data from a structurally similar compound, 2,3-Dihydroxy-4-methoxybenzoic acid, which validates our predictions.[3]

Solvent ClassExample SolventsPredicted SolubilityRationale & Supporting Data
Polar Aprotic DMSO, DMF, AcetoneHigh Strong dipole-dipole interactions with the carboxylic acid and methoxy groups. These solvents are excellent for dissolving polar organic molecules. Supporting: 2,3-Dihydroxy-4-methoxybenzoic acid is reported as soluble in DMSO and Acetone.[3]
Polar Protic Methanol, EthanolHigh to Moderate Capable of hydrogen bonding with all polar groups. Solubility may decrease slightly with increasing alcohol chain length as the solvent becomes less polar.
Halogenated Dichloromethane (DCM), ChloroformModerate Intermediate polarity allows for favorable interaction with the whole molecule. Supporting: 2,3-Dihydroxy-4-methoxybenzoic acid is reported as soluble in Chloroform and Dichloromethane.[3]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Low THF is a polar ether and should be a reasonable solvent. Diethyl ether is much less polar and is expected to be a poorer solvent.
Non-Polar Aromatic TolueneModerate to Low The aromatic ring of toluene can interact favorably with the benzene ring of the solute (π-π stacking), but it is a poor solvent for the highly polar carboxylic acid group.
Non-Polar Aliphatic Hexane, HeptaneVery Low / Insoluble Dominated by weak van der Waals forces, which are insufficient to break the strong intermolecular hydrogen bonds of the solute's crystal lattice.
Aqueous WaterVery Low / Insoluble The large, non-polar surface area of the molecule outweighs the hydrating effect of the polar groups. Aromatic acids are typically sparingly soluble in neutral water.[4]
Logical Framework for Solvent Selection

G cluster_solute Solute Functional Groups cluster_solvent Solvent Properties cluster_outcome Predicted Outcome solute 2,3-Dimethoxy-4-methylbenzoic Acid (Solute) polar_group -COOH -OCH3 solute->polar_group nonpolar_group Aromatic Ring -CH3 solute->nonpolar_group polar_solvent Polar Solvents (e.g., Methanol, DMSO) polar_group->polar_solvent Favorable Interaction (H-Bonding, Dipole-Dipole) nonpolar_solvent Non-Polar Solvents (e.g., Hexane, Toluene) polar_group->nonpolar_solvent Mismatched Interaction nonpolar_group->polar_solvent Mismatched Interaction nonpolar_group->nonpolar_solvent Favorable Interaction (van der Waals) high_sol High Solubility polar_solvent->high_sol low_sol Low Solubility nonpolar_solvent->low_sol

Caption: Relationship between solute structure and solvent polarity.

Field Insights & Practical Applications

  • For the Synthetic Chemist: The predicted high solubility in solvents like acetone or DCM suggests they could be good candidates for reaction media. For purification, a mixed-solvent recrystallization system would likely be effective. For example, one could dissolve the crude product in a minimal amount of a good solvent (like hot ethanol or acetone) and then slowly add a poor solvent (like water or heptane) until turbidity is observed, followed by cooling to induce crystallization.

  • For the Drug Development Professional: The expected poor aqueous solubility is a typical challenge for aromatic carboxylic acids. An immediate strategy to address this for in vitro assays or formulation development is salt formation. By reacting 2,3-Dimethoxy-4-methylbenzoic acid with a base (e.g., sodium hydroxide or an amine), the resulting carboxylate salt will be significantly more water-soluble. This is a common and effective technique to improve the dissolution rate and apparent solubility of acidic compounds.

Conclusion

While direct, quantitative solubility data for 2,3-Dimethoxy-4-methylbenzoic acid remains to be published, a robust and scientifically grounded prediction of its behavior is possible through careful analysis of its molecular structure. The compound is anticipated to be highly soluble in polar aprotic and protic organic solvents and poorly soluble in non-polar and aqueous media. This guide provides both this predictive framework and the necessary experimental protocol for researchers to generate precise, quantitative data. This foundational knowledge is indispensable for the effective utilization of this compound in synthesis, purification, and formulation development.

References

  • PubChem. 2-Methoxy-4-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. 3-Methoxy-4-methylbenzoic acid. Available from: [Link]

  • Rasayan J. Chem. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry. Available from: [Link]

  • Google Patents. CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Carl ROTH. 2,3-Dihydroxy-4-methoxybenzoic acid, 250 mg. Available from: [Link]

  • ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available from: [Link]

  • NIST. Benzoic acid, 3-methoxy-4-methyl-. National Institute of Standards and Technology. Available from: [Link]

  • Organic Syntheses. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL) - PROPIONATE. Available from: [Link]

  • University of Missouri–St. Louis. Preparation of Methyl Benzoate. Available from: [Link]

  • LookChem. Cas 3934-84-7,3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Available from: [Link]

Sources

Foundational

Thermodynamic stability of dimethoxy-methylbenzoic acid isomers

Thermodynamic Stability of Dimethoxy-Methylbenzoic Acid Isomers: A Structural and Calorimetric Guide As drug development increasingly relies on highly decorated aromatic scaffolds, understanding the thermodynamic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of Dimethoxy-Methylbenzoic Acid Isomers: A Structural and Calorimetric Guide

As drug development increasingly relies on highly decorated aromatic scaffolds, understanding the thermodynamic stability of polysubstituted benzoic acids is no longer optional—it is a prerequisite for successful formulation and synthesis. Dimethoxy-methylbenzoic acid isomers represent a highly complex class of molecules where the regiochemistry of two methoxy (–OCH₃) groups and one methyl (–CH₃) group dictates the molecule's solid-state stability, gas-phase energetics, and ultimately, its pharmacological viability.

As an application scientist, I approach isomeric stability not as a static property, but as a dynamic interplay of steric clashes, electronic resonance, and hydrogen bonding. This guide deconstructs the thermodynamic drivers of these isomers and provides a self-validating experimental framework for their quantification.

Mechanistic Drivers of Isomeric Stability

The thermodynamic stability—quantified primarily via the enthalpy of formation (


) and Gibbs free energy (

)—of dimethoxy-methylbenzoic acid isomers is governed by three competing structural forces:

1.1 Steric Hindrance and the Loss of Coplanarity The primary driver of thermodynamic instability in highly substituted benzoic acids is steric hindrance at the ortho positions. When bulky methoxy or methyl groups occupy the 2- and 6-positions (e.g., 2,6-dimethoxy-4-methylbenzoic acid), they physically force the carboxyl group out of the aromatic ring's plane. This loss of coplanarity disrupts


-electron delocalization between the ring and the carbonyl group. The resulting loss of resonance energy significantly increases the gas-phase enthalpy of formation, yielding a thermodynamically less stable molecule [2].

1.2 Intramolecular Hydrogen Bonding (Conformational Locking) Conversely, an ortho-methoxy group can act as a profound stabilizing force. In isomers like 2,4-dimethoxy-6-methylbenzoic acid, the oxygen atom of the 2-methoxy group forms a strong intramolecular hydrogen bond with the proton of the carboxyl group. This creates a pseudo-six-membered ring that "locks" the carboxyl group into a planar conformation. This interaction lowers the sublimation enthalpy (


) and persists even in polar aprotic solvents, fundamentally altering the molecule's lipophilicity and membrane permeability [2, 3].

1.3 Crystal Lattice Packing and Intermolecular Dimerization In the solid state, thermodynamic stability is dictated by crystal packing efficiency. Isomers lacking ortho substituents (e.g., 3,5-dimethoxy-4-methylbenzoic acid) allow for unhindered intermolecular hydrogen bonding, forming highly stable carboxylic acid dimers. This optimal lattice packing is reflected in significantly higher melting points and enthalpies of fusion compared to their sterically hindered counterparts [1].

G A Isomeric Regiochemistry (Dimethoxy-Methylbenzoic Acid) B Ortho-Substituent Steric Clash A->B C Ortho-Methoxy Proximity A->C D Meta/Para Substitution A->D E Loss of Coplanarity (Disrupted Resonance) B->E F Intramolecular H-Bond (Conformational Lock) C->F G Optimal Crystal Packing (Intermolecular Dimerization) D->G H Decreased Stability (Higher ΔHf) E->H I Increased Stability (Lower ΔHf, High Tm) F->I G->I

Caption: Structural determinants governing the thermodynamic stability of benzoic acid isomers.

Quantitative Thermodynamic Profiling

Because empirical data on every specific tri-substituted dimethoxy-methylbenzoic acid isomer is rare, we utilize critically evaluated thermophysical data from baseline di- and mono-substituted analogs to model the stability landscape. The table below demonstrates how substituent positioning directly impacts phase transitions and sublimation energetics [1, 4].

Table 1: Comparative Thermodynamic Properties of Substituted Benzoic Acids

Compound / Isomer ModelMelting Point (°C)Enthalpy of Sublimation (

, kJ/mol)
Dominant Thermodynamic Driver
3,5-Dimethoxybenzoic acid 178 – 180~ 115.0Optimal crystal packing; unhindered intermolecular H-bonding [1].
2,5-Dimethoxybenzoic acid 74 – 78~ 98.5Ortho-steric disruption of crystal lattice; lower lattice energy [1].
2-Methoxybenzoic acid 101106.6 ± 0.2Intramolecular H-bonding stabilizes planar conformer [4].
4-Methylbenzoic acid 18097.0 ± 0.3Para-substitution allows efficient

-stacking and dimerization [4].
Dimethoxy-methylbenzoic acid (Tri-substituted Model)Variable100 – 120Complex interplay of ortho-methoxy H-bonding and methyl steric bulk.

Self-Validating Experimental Methodology

To accurately determine the thermodynamic stability (specifically


) of a newly synthesized dimethoxy-methylbenzoic acid isomer, we must employ a rigorous, self-validating physical chemistry workflow. We use Knudsen Effusion Mass Spectrometry because the vapor pressures of these crystalline isomers are typically below 1 Pa at ambient temperatures, rendering standard static manometry highly inaccurate [5].

By coupling Knudsen effusion with Differential Scanning Calorimetry (DSC) and Density Functional Theory (DFT), the protocol ensures internal consistency: the experimental gas-phase energetics must align with computational structural predictions.

Protocol: Determination of Sublimation Enthalpy ( )

Step 1: System Calibration (The Validation Anchor)

  • Action: Run a high-purity reference standard (e.g., pure benzoic acid, known

    
     kJ/mol) through the Knudsen effusion cell under high vacuum (
    
    
    
    Torr).
  • Causality: This calibrates the effective orifice area (Clausing factor) of the effusion cell. It ensures that subsequent mass-loss measurements of the unknown isomer are absolute thermodynamic values, not relative estimates.

Step 2: Differential Scanning Calorimetry (DSC) Analysis

  • Action: Encapsulate 2–5 mg of the purified dimethoxy-methylbenzoic acid isomer in a hermetic aluminum pan. Heat at 5 °C/min under a dry nitrogen purge.

  • Causality: This determines the melting temperature (

    
    ) and enthalpy of fusion (
    
    
    
    ). Establishing
    
    
    is critical to ensure the subsequent Knudsen effusion measurements are conducted strictly within the solid-phase temperature regime, preventing phase-transition artifacts [4].

Step 3: Knudsen Effusion Mass-Loss Measurement

  • Action: Place the isomer in the calibrated effusion cell. Measure the mass loss (

    
    ) over precisely timed isothermal holds across a 30 °C temperature window safely below the established 
    
    
    
    .
  • Causality: The high vacuum ensures molecular flow (where the mean free path of the gas is greater than the orifice diameter). Under these conditions, the rate of mass loss directly correlates to the equilibrium vapor pressure (

    
    ) at each specific temperature step.
    

Step 4: Thermodynamic Derivation

  • Action: Calculate the vapor pressure using the Knudsen equation:

    
    . Plot 
    
    
    
    vs.
    
    
    .
  • Causality: According to the Clausius-Clapeyron equation, the slope of this linear plot yields the enthalpy of sublimation (

    
    ), the definitive metric of the isomer's solid-to-gas thermodynamic stability.
    

Step 5: Computational Data Reconciliation

  • Action: Perform DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) to estimate the theoretical gas-phase enthalpy of formation.

  • Causality: If the experimentally derived

    
     deviates significantly from the DFT-predicted conformational stability, it immediately flags potential polymorphic transitions, impurities, or unexpected gas-phase dimerization, prompting a re-evaluation of the sample.
    

G Start System Calibration (Benzoic Acid Standard) DSC DSC Analysis (Determine Tmelt & ΔHfus) Start->DSC Knudsen Knudsen Effusion (Measure Mass Loss vs T) Start->Knudsen End Validated Thermodynamic Profile DSC->End Calc Clausius-Clapeyron (Derive Vapor Pressure & ΔHsub) Knudsen->Calc DFT DFT Computation (Gas-Phase ΔHf Validation) Calc->DFT Data Reconciliation Calc->End DFT->End

Caption: Self-validating experimental workflow for determining enthalpy of sublimation.

References

  • A Comparative Guide to 2,5-Dimethoxybenzoic Acid and 3,5-Dimethoxybenzoic Acid for Researchers . Benchchem. 1

  • Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids . ACS Publications. 2

  • Thermodynamics of Water-octanol and Water-cyclohexane Partitioning of some Aromatic Compounds . MDPI. 3

  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods . ResearchGate. 4

  • Vapor Pressures of Four Methyl Esters of Substituted Benzoic Acids. The Intermolecular Hydrogen Bond OH···O . ACS Publications. 5

Sources

Exploratory

The Biological Activity Potential of 2,3-Dimethoxy-4-methylbenzoic Acid: From Synthetic Precursor to Mitochondrial Modulator

Executive Summary In drug development and synthetic organic chemistry, certain molecules serve as terminal therapeutics, while others act as indispensable pharmacophore building blocks. 2,3-Dimethoxy-4-methylbenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, certain molecules serve as terminal therapeutics, while others act as indispensable pharmacophore building blocks. 2,3-Dimethoxy-4-methylbenzoic acid (2,3-DMMBA, CAS 77869-39-7) belongs to the latter category[1]. While 2,3-DMMBA possesses intrinsic methoxybenzoic acid properties, its profound biological activity potential is realized when it is utilized as a critical synthetic precursor for Pyrroloquinoline quinone (PQQ / Methoxatin) [2]. PQQ is a highly potent, redox-active o-quinone coenzyme known for driving mitochondrial biogenesis, modulating cellular energy metabolism, and protecting against oxidative stress[3].

This technical guide deconstructs the chemical rationale behind 2,3-DMMBA, details its synthetic transformation into bioactive quinolines, and outlines the self-validating experimental protocols used to quantify the biological efficacy of its downstream derivatives.

Chemical Identity & Pharmacophore Rationalization

The structural architecture of 2,3-DMMBA is highly deliberate for downstream biological activity:

  • The Dimethoxy Core: The adjacent methoxy groups at the 2- and 3-positions are essential precursors for the eventual formation of the o-quinone moiety in PQQ. This o-quinone center is responsible for PQQ's exceptional redox cycling efficiency, allowing it to undergo thousands of reductive/oxidative cycles without degradation[3].

  • The 4-Methyl Group: This methyl substituent provides the necessary carbon framework for subsequent annulation steps (e.g., Pfitzinger and Reissert syntheses) required to build the tricyclic pyrroloquinoline core[2].

  • The Carboxylic Acid: Directs ortho-metalation during synthesis and serves as a functional handle for further scaffold elaboration.

Synthetic Workflow: From 2,3-DMMBA to Bioactive PQQ

The total synthesis of methoxatin relies heavily on the precise construction of 2,3-DMMBA via Directed ortho-Metalation (DoM)[2].

Protocol 1: Synthesis of 2,3-DMMBA via Directed ortho-Metalation

Causality & Logic: Tetramethylethylenediamine (TMEDA) is added to the reaction to break down the hexameric aggregates of n-butyllithium (n-BuLi). This significantly increases the basicity and nucleophilicity of the lithium reagent, ensuring highly regioselective deprotonation of the starting material. Quenching with CO₂ at cryogenic temperatures (-78°C) traps the kinetic carbanion and prevents undesired side reactions[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2,3-dimethoxytoluene in anhydrous hexane under an inert argon atmosphere.

  • Activation: Add 1.1 equivalents of TMEDA to the solution and cool the mixture to -20°C.

  • Metalation: Dropwise add 1.1 equivalents of n-BuLi (typically 1.6 M or 2.5 M in hexanes). Stir the mixture at -20°C for 2 hours to ensure complete lithiation.

  • Electrophilic Quench: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Bubble anhydrous CO₂ gas directly into the solution (or pour the mixture over crushed dry ice) to quench the anion.

  • Workup: Allow the mixture to warm to room temperature. Extract with 1M NaOH, wash the aqueous layer with diethyl ether to remove unreacted starting material, and then acidify the aqueous layer with 1M HCl to precipitate 2,3-DMMBA.

  • Purification: Filter and recrystallize the product to afford 2,3-dimethoxy-4-methylbenzoic acid (approx. 66% yield)[2].

SyntheticWorkflow A 2,3-Dimethoxytoluene (Starting Material) B Lithiation & CO2 Quench (n-BuLi, TMEDA, -78°C) A->B C 2,3-Dimethoxy-4-methylbenzoic acid (CAS 77869-39-7) B->C D Pfitzinger Annulation (Quinoline Core Formation) C->D E Reissert Indole Synthesis (Pyrrole Ring Annulation) D->E F Pyrroloquinoline Quinone (PQQ) (Bioactive Coenzyme) E->F

Caption: Synthetic workflow from 2,3-dimethoxytoluene to PQQ via the 2,3-DMMBA intermediate.

Mechanisms of Biological Activity (The PQQ Derivative)

Once 2,3-DMMBA is converted into PQQ, the molecule exhibits profound biological activity, primarily through the stimulation of mitochondrial biogenesis.

The biological mechanism is driven by the SIRT1/PGC-1α signaling pathway [4]. PQQ acts as a redox catalyst, oxidizing cellular substrates and generating a concentration-dependent increase in cellular NAD⁺ levels. Because Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase, this shift in the NAD⁺/NADH ratio hyperactivates SIRT1. SIRT1 subsequently deacetylates the Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), facilitating its nuclear translocation. Once in the nucleus, PGC-1α upregulates Nuclear Respiratory Factors (NRF-1/2) and Mitochondrial Transcription Factor A (Tfam), culminating in robust mitochondrial biogenesis[3][4].

SignalingPathway PQQ PQQ (from 2,3-DMMBA) NAD Increased Cellular NAD+ Levels PQQ->NAD Redox Cycling SIRT1 SIRT1 Activation (NAD+-dependent deacetylase) NAD->SIRT1 PGC1a PGC-1α Deacetylation & Nuclear Translocation SIRT1->PGC1a NRF NRF-1 / NRF-2 Activation PGC1a->NRF TFAM Tfam Expression PGC1a->TFAM Mito Mitochondrial Biogenesis & Enhanced Respiration NRF->Mito TFAM->Mito

Caption: PQQ-mediated mitochondrial biogenesis via the SIRT1/PGC-1α signaling pathway.

Experimental Protocols for Biological Validation

To rigorously validate the biological activity of 2,3-DMMBA derivatives, a self-validating in vitro assay must be employed.

Protocol 2: In Vitro Validation of Mitochondrial Biogenesis

Causality & Logic: To prove that mitochondrial biogenesis is explicitly driven by the SIRT1 axis (and not an off-target artifact), the protocol incorporates EX-527 , a highly selective SIRT1 inhibitor. If the biological activity is truly SIRT1-dependent, EX-527 will completely abrogate the effects of the drug[4].

Step-by-Step Methodology:

  • Cell Culture: Seed mouse NIH/3T3 fibroblasts in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO₂ until 70% confluent.
    
  • Treatment Groups:

    • Group A (Vehicle Control): PBS.

    • Group B (Active Treatment): 100 nM PQQ.

    • Group C (Inhibitor Control): 100 nM PQQ + 10 μM EX-527 (SIRT1 inhibitor).

  • Incubation: Expose the cells to the respective treatments for exactly 48 hours[4].

  • Mitochondrial Staining: Post-incubation, wash cells with PBS and incubate with 100 nM MitoTracker Green FM for 30 minutes to quantify mitochondrial mass via flow cytometry.

  • Gene Expression Analysis (qRT-PCR): Lyse a parallel set of wells to extract total RNA. Reverse transcribe to cDNA and perform qPCR targeting Nrf1 and Tfam genes, normalizing against GAPDH.

  • Protein Quantification: Perform a Western blot on cell lysates to probe for mitochondrially encoded cytochrome c oxidase subunit 1 (MTCO1) and acetylated-PGC-1α to confirm the deacetylation mechanism[4].

Quantitative Data Presentation

The following table summarizes the quantitative synthetic yields of 2,3-DMMBA and the biological efficacy of its downstream active derivative across validated experimental models.

Compound / TreatmentConcentrationTarget SystemObserved Biological / Synthetic EffectReference
2,3-Dimethoxytoluene 1.0 eqLithiation (n-BuLi/TMEDA)66% yield of 2,3-DMMBA (Intermediate)[1]
PQQ (2,3-DMMBA derivative)10–30 μMMouse Hepa1-6 Cells (48h)Increased Citrate Synthase & COX activity[2]
PQQ (2,3-DMMBA derivative)10–100 nMNIH/3T3 Fibroblasts (48h)Increased mtDNA & MTCO1 protein levels[3]
PQQ + EX-527 100 nM + 10 μMNIH/3T3 FibroblastsComplete blockade of mitochondrial biogenesis[3]

References

  • Synthetic Organic Chemistry Problem Set 4 (Total synthesis of methoxatin). University of Pittsburgh (Wipf Group).
  • Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression. Journal of Biological Chemistry / NIH.
  • Pyrroloquinoline Quinone, a Redox-Active o-Quinone, Stimulates Mitochondrial Biogenesis by Activating the SIRT1/PGC-1α Signaling Pathway. Biochemistry / ACS Publications.

Sources

Foundational

An In-depth Technical Guide to the Melting and Boiling Points of 2,3-Dimethoxy-4-methylbenzoic Acid

Abstract Introduction: The Significance of Thermal Properties in Drug Development 2,3-Dimethoxy-4-methylbenzoic acid is an aromatic carboxylic acid, a class of compounds that serves as a foundational scaffold in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Thermal Properties in Drug Development

2,3-Dimethoxy-4-methylbenzoic acid is an aromatic carboxylic acid, a class of compounds that serves as a foundational scaffold in the synthesis of numerous active pharmaceutical ingredients (APIs). The physical properties of such intermediates, particularly their melting and boiling points, are not mere data points; they are critical parameters that dictate process conditions, purification strategies, and the ultimate stability and purity of the final API.

  • Purity Assessment: A sharp and defined melting range is a primary indicator of a compound's purity. Impurities typically depress the melting point and broaden the range.[1]

  • Process Optimization: Knowledge of the boiling point is essential for developing distillation and purification protocols, as well as for setting safe temperature limits during synthesis to prevent thermal decomposition.

  • Solid-State Characterization: The melting point is intrinsically linked to the crystalline lattice energy of a solid. In drug development, understanding the solid-state properties is crucial for formulation, bioavailability, and stability.

This guide will first establish the theoretical basis for predicting the thermal behavior of 2,3-Dimethoxy-4-methylbenzoic acid, then provide robust experimental workflows for its empirical determination.

Theoretical Framework: Predicting Thermal Behavior

The melting and boiling points of an organic molecule are dictated by the strength of its intermolecular forces, molecular weight, and how efficiently its molecules can pack into a crystal lattice.[2] For substituted benzoic acids, the key factors are:

  • Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. This leads to the formation of stable, hydrogen-bonded dimers, which effectively doubles the molecular weight of the unit that must be transitioned into the liquid or gas phase. This is the primary reason for the characteristically high melting and boiling points of carboxylic acids compared to other organic compounds of similar mass.[3]

  • Van der Waals Forces: These dispersion forces increase with molecular surface area and weight. The addition of methoxy and methyl groups to the benzoic acid core increases the overall molecular weight, contributing to higher melting and boiling points.

  • Dipole-Dipole Interactions: The methoxy groups (-OCH₃) are polar, introducing dipole-dipole interactions that further strengthen intermolecular attraction.

  • Molecular Symmetry and Substituent Position: The substitution pattern on the benzene ring significantly impacts crystal packing. Symmetrical molecules often pack more efficiently into a stable crystal lattice, resulting in higher melting points.[4] Steric hindrance between adjacent groups can disrupt planarity and affect both packing and intermolecular interactions.

In 2,3-Dimethoxy-4-methylbenzoic acid, the presence of two adjacent methoxy groups and a methyl group creates a specific electronic and steric environment that will define its unique thermal properties relative to its isomers.

Physicochemical Data: Analysis of Structural Analogs

As of this writing, specific experimental melting and boiling point data for 2,3-Dimethoxy-4-methylbenzoic acid are not cataloged in major chemical databases. However, we can formulate a reliable estimate by analyzing its isomers and parent compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3-Dimethoxy-4-methylbenzoic acid (Target) C₁₀H₁₂O₄196.20Estimated: 165-175Estimated: > 300
3-Methoxy-4-methylbenzoic acidC₉H₁₀O₃166.17152-154[5]Not available
2-Methoxy-4-methylbenzoic acidC₉H₁₀O₃166.17103-107[6]Not available
4-Methoxy-2-methylbenzoic acidC₉H₁₀O₃166.17175-183Not available
3,5-Dimethoxy-4-methylbenzoic acidC₁₀H₁₂O₄196.20210-216Not available
4-Methylbenzoic acid (p-Toluic Acid)C₈H₈O₂136.15180-181[7]274-275[7]
2,3-Dimethoxybenzoic acidC₉H₁₀O₄182.17Solid (Value not specified)Not available

Analysis and Estimation: The target molecule has a molecular weight of 196.20 g/mol . Its isomer, 3,5-Dimethoxy-4-methylbenzoic acid, exhibits a very high melting point (210-216 °C), likely due to a more symmetrical structure that allows for efficient crystal packing. The 2,3-dimethoxy substitution pattern in our target compound introduces more steric hindrance and less symmetry. Compared to 4-Methylbenzoic acid (180-181 °C), our target has two additional methoxy groups, increasing its molecular weight and potential for dipole-dipole interactions, which should raise its thermal points. Therefore, a melting point slightly lower than that of the highly symmetric p-toluic acid but significantly higher than its less-substituted analogs is expected. A reasonable estimate for the melting point of 2,3-Dimethoxy-4-methylbenzoic acid is in the range of 165-175 °C . The boiling point will be substantially higher, likely exceeding 300 °C, due to the high molecular weight and strong hydrogen bonding.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting range using the capillary method with a digital melting point apparatus. This method is a self-validating system, as the sharpness of the melting range provides an internal check on the purity of the sample.

Methodology:

  • Sample Preparation:

    • Ensure the 2,3-Dimethoxy-4-methylbenzoic acid sample is completely dry and homogenous.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.

    • The final packed sample height should be 2-3 mm for optimal results.

  • Apparatus Setup and Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/minute) to determine an approximate melting point. Note the temperature at which the sample melts.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new sample in a fresh capillary tube. A previously melted sample should not be reused, as its crystal structure may have changed.

    • Insert the new sample and heat rapidly to about 20 °C below the approximate melting point.

    • Critically, reduce the heating rate to 1-2 °C per minute. This slow rate ensures thermal equilibrium between the sample, heating block, and thermometer, providing an accurate reading.

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).[1]

MeltingPointWorkflow

Caption: Thiele tube method workflow for boiling point determination.

Conclusion

While definitive published values for the melting and boiling points of 2,3-Dimethoxy-4-methylbenzoic acid are elusive, a robust scientific estimation can be made by comparing it to its structural isomers. The theoretical framework suggests a melting point in the range of 165-175 °C and a boiling point exceeding 300 °C, driven by strong hydrogen-bonding dimers and a significant molecular weight. This guide provides the necessary, detailed experimental protocols for the empirical validation of these estimates. For professionals in research and drug development, the precise determination of these properties is a non-negotiable step in ensuring the purity, safety, and scalability of chemical synthesis.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Fiveable. (2025, August 15). Benzoic Acids Definition. [Link]

  • Doc Brown's Chemistry. (2026, January 22). Physical chemical properties benzoic acid. [Link]

  • Centurion University. II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

  • Castro-Camacho, M., et al. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. [Link]

  • PubChem. 2,3-Dimethoxybenzoic acid. [Link]

  • Worldwide Life Sciences. (2026, February 27). 3-5-Dimethoxy-4-methylbenzoic acid, 100g. [Link]

  • Journal of Chemical Education. (1951). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]

  • NIST. Benzoic acid, 2,3-dimethoxy-, methyl ester. [Link]

  • PubChem. 2-Methoxy-4-methylbenzoic acid. [Link]

  • NIST. Benzoic acid, 3-methoxy-4-methyl-. [Link]

  • Wikipedia. p-Toluic acid. [Link]

  • Lopez-Mejias, V., et al. (2012). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. [Link]

  • Vedantu. (2023). Melting Point Determination of Organic Compounds. [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Lumen Learning. Physical Properties of Carboxylic Acids. [Link]

  • University of Calgary. Experiment 1: Melting-point Determinations. [Link]

Sources

Exploratory

The Electronic and Conformational Dynamics of the 2,3-Dimethoxy Substitution Pattern: A Multi-Disciplinary Technical Guide

Executive Summary The 2,3-dimethoxy substitution pattern is a highly privileged structural motif in organic synthesis, medicinal chemistry, and materials science. Unlike isolated methoxy groups, the physical proximity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dimethoxy substitution pattern is a highly privileged structural motif in organic synthesis, medicinal chemistry, and materials science. Unlike isolated methoxy groups, the physical proximity of two adjacent methoxy substituents on an aromatic ring induces profound steric and electronic perturbations. This guide deconstructs the fundamental physicochemical properties of the 2,3-dimethoxy motif—specifically the interplay between resonance (+M) and inductive (-I) effects—and explores how these properties are leveraged to rationally design potent neurotherapeutics, oncology drugs, and advanced organic electronic materials.

Core Electronic and Steric Mechanisms: The Ortho Effect

To understand the utility of the 2,3-dimethoxy pattern, one must first analyze the conflicting electronic nature of the methoxy (-OCH₃) group. Methoxy groups are electron-withdrawing via induction (-I) due to the highly electronegative oxygen atom, yet strongly electron-donating via resonance (+M) when their oxygen p-orbitals overlap with an adjacent aromatic π-system.

In a 2,3-dimethoxy configuration, a critical spatial constraint known as the ortho effect emerges. The steric clash between the adjacent methyl groups forces one of the methoxy groups (typically the 3-methoxy group) to rotate out of coplanarity with the aromatic ring.

Mechanistic Causality: When the 3-methoxy group rotates out of plane, its p-orbital orthogonality prevents resonance overlap with the aromatic π-system. Consequently, its +M effect is completely abolished, leaving it to act purely as an electron-withdrawing group (-I). This localized electron withdrawal paradoxically increases the acidity of adjacent functional groups (such as an amide NH at the 1-position), which in turn strengthens the intramolecular hydrogen bonding with the coplanar 2-methoxy group. This creates a self-validating structural system that rigidly locks the molecule into a highly specific, predictable conformation.

Pharmacological Applications (Medicinal Chemistry)

Dopamine D2/D3 Receptor Antagonists

The conformational locking induced by the 2,3-dimethoxy pattern is a cornerstone in the rational design of substituted benzamides (e.g., raclopride and sulpiride analogs). The intramolecular hydrogen bond between the 2-methoxy oxygen and the amide NH ensures the amide carbonyl remains strictly coplanar with the aromatic ring. This specific geometry is required for optimal insertion into the orthosteric binding pocket of the D2 receptor. Studies have demonstrated that benzamides featuring this 2,3-dimethoxy substitution pattern inhibit[³H]spiperone binding to rat striatal dopamine D-2 receptors with remarkable potency, exhibiting IC₅₀ values of approximately 1 nM ()[1].

Topoisomerase I Inhibitors

Beyond neurology, the 2,3-dimethoxy motif is pivotal in oncology. In the development of indenoisoquinolines, aromatic ring substitution with 2,3-dimethoxy-8,9-methylenedioxy groups exerts profound effects on antiproliferative and Topoisomerase I (Top1) inhibitory activities. The unique electronic distribution facilitates optimal π-π stacking with DNA base pairs within the Top1-DNA cleavage complex, yielding inhibitory activities equal to or exceeding that of camptothecin ()[2].

D2_Binding N1 2,3-Dimethoxy Motif (Steric Crowding) N2 Out-of-Plane 3-OMe (Loss of +M, Pure -I) N1->N2 induces N3 Intramolecular H-Bond (2-OMe to Amide NH) N1->N3 enables N4 Conformational Locking (Coplanar Amide) N2->N4 increases NH acidity N3->N4 stabilizes N5 D2 Receptor Antagonism (IC50 ~ 1 nM) N4->N5 optimal pocket fit

Logical flow of 2,3-dimethoxy steric and electronic effects leading to D2 receptor antagonism.

Electrochemical Properties and Materials Science

Redox Tuning in Quinones

In materials science and bioenergetics, the 2,3-dimethoxy pattern is utilized to fine-tune the redox potentials of quinones, such as 2,3-dimethoxy-1,4-naphthoquinone (DMNQ). The dual +M/-I effects of the methoxy groups stabilize the semiquinone radical anion intermediate during reduction. Cyclic voltammetry reveals that DMNQ undergoes two distinct reduction events (E¹ at -0.85 V and E² at -1.65 V vs. Ag/AgCl in acetonitrile), making it a highly efficient anolyte for non-aqueous organic redox flow batteries ()[3].

Conductive Polymers (PPVs)

In organic electronics, methoxy-substituted poly(p-phenylenevinylenes) (PPVs) are used for light-emitting diodes. Quantum-chemical studies reveal that 2,3-dimethoxy substitution forces the methoxy groups to rotate around the C(sp²)-O bond to avoid strong steric repulsions. This rotation slightly increases the torsion angles of the vinylene units, altering the π-overlap between the phenylene ring and the vinylene backbone. This precise structural perturbation allows researchers to tune the HOMO-LUMO band gap of the polymer ()[4].

Quantitative Data Summaries

Compound ClassSpecific Ligand / MoleculeParameterValueReference
Benzamide(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamideD2 Receptor IC₅₀~1.0 nM[1]
Salicylamide3-bromo-5,6-dimethoxysalicylamide derivativeD2 Receptor IC₅₀~1.0 nM[1]
Naphthoquinone2,3-Dimethoxy-1,4-naphthoquinone (DMNQ)E¹ (First Reduction)-0.85 V[3]
Naphthoquinone2,3-Dimethoxy-1,4-naphthoquinone (DMNQ)E² (Second Reduction)-1.65 V[3]

Experimental Methodologies

Protocol 1: Synthesis of 2,3-Dimethoxybenzamides (Schotten-Baumann Amidation)

This self-validating protocol ensures high-yield amidation by preventing the premature hydrolysis of reactive intermediates.

  • Activation: React 2,3-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux for 2 hours. Add a catalytic amount of DMF.

    • Causality: SOCl₂ converts the stable carboxylic acid into a highly reactive acyl chloride. DMF is critical as it forms the Vilsmeier-Haack intermediate, which acts as the active chlorinating species, dramatically accelerating the reaction.

  • Solvent Evaporation: Remove excess SOCl₂ in vacuo to yield crude 2,3-dimethoxybenzoyl chloride.

  • Amidation: Dissolve the acyl chloride in anhydrous dichloromethane (DCM).

    • Causality: Strict anhydrous conditions are required because the presence of ambient moisture would rapidly hydrolyze the acyl chloride back to the inactive carboxylic acid, halting the synthesis.

  • Coupling: Add the target amine dropwise at 0°C in the presence of 1.5 equivalents of triethylamine (TEA).

    • Causality: The reaction is highly exothermic; maintaining 0°C prevents thermal degradation. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, HCl would protonate the reactant amine, rendering it non-nucleophilic and stalling the reaction.

Protocol 2: Electrochemical Characterization via Cyclic Voltammetry (CV)

This workflow isolates the true redox behavior of 2,3-dimethoxyquinones by eliminating environmental electrochemical interference.

  • Analyte Preparation: Dissolve DMNQ (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Causality: Acetonitrile provides a wide electrochemical window. TBAPF₆ is essential as a supporting electrolyte to minimize uncompensated solution resistance, ensuring that the migration of the electroactive species is strictly diffusion-controlled.

  • Deoxygenation: Purge the solution with high-purity N₂ gas for 15 minutes prior to scanning.

    • Causality: Molecular oxygen is highly electroactive and reduces at negative potentials. Failing to degas the solution would result in overlapping oxygen reduction peaks that obscure the quinone's E¹ and E² signals.

  • Voltammetric Scanning: Scan from 0.0 V to -2.0 V vs. Ag/AgCl using a glassy carbon working electrode and a Pt wire counter electrode.

CV_Workflow S1 1. Analyte Preparation Dissolve DMNQ in MeCN + 0.1M TBAPF6 S2 2. Electrode Assembly Glassy Carbon WE, Pt CE, Ag/AgCl RE S1->S2 S3 3. Deoxygenation Purge with N2 gas for 15 minutes S2->S3 S4 4. Voltammetric Scanning Scan 0.0 V to -2.0 V at 50-500 mV/s S3->S4 S5 5. Data Extraction Determine E1, E2, and Reversibility S4->S5

Step-by-step cyclic voltammetry workflow for characterizing 2,3-dimethoxyquinone redox potentials.

References

  • [1] Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Journal of Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • [2] Synthesis and Biological Evaluation of New Carbohydrate-Substituted Indenoisoquinoline Topoisomerase I Inhibitors and Improved Syntheses of the Experimental Anticancer Agents Indotecan (LMP400) and Indimitecan (LMP776). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Quantum-chemical Study of Effects of Alkoxy Substitution on the Conformations and Electronic Properties of Poly(p-phenylenevinylenes). LookChem. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2,3-Dimethoxy-4-methylbenzoic Acid from Gallic Acid

Abstract & Rationale 2,3-Dimethoxy-4-methylbenzoic acid is a highly valued tetrasubstituted aromatic intermediate, most notably utilized in the total synthesis of the bacterial coenzyme methoxatin (Pyrroloquinoline quino...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

2,3-Dimethoxy-4-methylbenzoic acid is a highly valued tetrasubstituted aromatic intermediate, most notably utilized in the total synthesis of the bacterial coenzyme methoxatin (Pyrroloquinoline quinone, PQQ)[1]. While traditional syntheses often rely on petrochemical precursors like 2,3-dimethoxytoluene, this application note details a sustainable, de novo 8-step synthetic protocol starting from gallic acid (3,4,5-trihydroxybenzoic acid), a highly abundant, renewable plant phenolic acid.

Retrosynthetic Strategy & Mechanistic Rationale (E-E-A-T)

As an Application Scientist, designing a pathway from a 1,3,4,5-tetrasubstituted ring (gallic acid) to a 1,2,3,4-tetrasubstituted ring (target) requires precise control over regiochemistry. The strategy relies on an initial symmetry-generating decarboxylation, followed by sequential, regioselective functionalization:

  • Symmetry Generation & Formylation: Gallic acid is first decarboxylated to pyrogallol, which is exhaustively methylated to 1,2,3-trimethoxybenzene. Vilsmeier-Haack formylation occurs exclusively at the sterically accessible 4-position, yielding 2,3,4-trimethoxybenzaldehyde.

  • Causality in Regioselective Demethylation (The Critical Step): To achieve the correct substitution pattern, we must selectively convert the 4-methoxy group to a hydroxyl group. If a Lewis acid like

    
     were used, it would coordinate with the aldehyde oxygen and selectively cleave the ortho-methoxy group[2], ultimately leading to the undesired 3,4-dimethoxy-2-methylbenzoic acid isomer. Instead, we utilize a soft nucleophile, sodium ethanethiolate (
    
    
    
    ). The formyl group strongly withdraws electron density, activating the para-methoxy group toward Nucleophilic Aromatic Substitution (
    
    
    ). The thiolate selectively attacks the methyl carbon of the para-ether, yielding 4-hydroxy-2,3-dimethoxybenzaldehyde[3].
  • Deoxygenation & Carbonylation: The formyl group is reduced to a methyl group via palladium-catalyzed hydrogenation in acetic acid. The resulting phenol is activated as a triflate, establishing an excellent leaving group for a Palladium-catalyzed carbonylation[4], which seamlessly installs the final carboxylic acid moiety.

Quantitative Data Summary

StepTransformationKey Reagents & CatalystsTemp (°C)Time (h)Expected Yield
1 Thermal Decarboxylation

(Autoclave)
2004.090%
2 Exhaustive Methylation

,

, Acetone
6012.095%
3 Vilsmeier-Haack Formylation

, DMF
906.085%
4 Regioselective


, DMF
1008.080%
5 Deoxygenative Reduction

(1 atm), 10% Pd/C, AcOH
6016.085%
6 Triflation

, Pyridine, DCM
0

25
2.090%
7 Pd-Catalyzed CarbonylationCO (1 atm),

, dppp, MeOH
7012.085%
8 SaponificationLiOH,

254.095%

Detailed Experimental Protocols

Step 1: Synthesis of Pyrogallol Suspend gallic acid (100 mmol) in deionized water (150 mL) within a Teflon-lined autoclave. Heat the sealed vessel to 200 °C for 4 hours. Upon cooling, extract the aqueous phase with EtOAc (


 mL). Dry the combined organic layers over anhydrous 

and concentrate in vacuo to afford pyrogallol as a white solid.

Step 2: Synthesis of 1,2,3-Trimethoxybenzene Dissolve pyrogallol (90 mmol) in anhydrous acetone (250 mL). Add finely powdered


 (300 mmol) followed by the dropwise addition of dimethyl sulfate (

, 290 mmol) under vigorous stirring. Reflux the mixture for 12 hours. Quench with 10% aqueous

to destroy excess

. Filter the inorganic salts, concentrate the filtrate, and extract with DCM to yield 1,2,3-trimethoxybenzene.

Step 3: Synthesis of 2,3,4-Trimethoxybenzaldehyde Cool anhydrous DMF (300 mmol) to 0 °C under argon. Slowly add


 (110 mmol) dropwise to form the Vilsmeier reagent. Stir for 30 minutes, then add a solution of 1,2,3-trimethoxybenzene (85 mmol) in DMF (20 mL). Heat the reaction to 90 °C for 6 hours. Cool to room temperature, pour over crushed ice, and neutralize with saturated aqueous sodium acetate. Extract with EtOAc to isolate the aldehyde.

Step 4: Synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde Dissolve 2,3,4-trimethoxybenzaldehyde (70 mmol) in anhydrous DMF (150 mL). Add sodium ethanethiolate (


, 85 mmol) in one portion. Heat the mixture to 100 °C for 8 hours under argon. The thiolate selectively cleaves the para-methoxy group via an 

mechanism[3]. Cool the mixture, acidify to pH 3 with 1M HCl, and extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc) to obtain the phenol.

Step 5: Synthesis of 2,3-Dimethoxy-4-methylphenol Dissolve 4-hydroxy-2,3-dimethoxybenzaldehyde (55 mmol) in glacial acetic acid (100 mL). Add 10% Pd/C (1.5 g). Purge the flask with


 gas and maintain under a hydrogen balloon (1 atm) at 60 °C for 16 hours. Filter the catalyst through a Celite pad, concentrate the filtrate, and neutralize with saturated 

. Extract with DCM to yield the reduced toluene derivative.

Step 6: Synthesis of 2,3-Dimethoxy-4-methylphenyl trifluoromethanesulfonate Dissolve the phenol from Step 5 (45 mmol) in anhydrous DCM (120 mL) and add anhydrous pyridine (60 mmol). Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (


, 50 mmol) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature. Quench with ice water, separate the organic layer, wash with 1M HCl and brine, and concentrate to yield the triflate.

Step 7: Synthesis of Methyl 2,3-dimethoxy-4-methylbenzoate In a Schlenk flask, dissolve the triflate (40 mmol) in a mixture of DMF (80 mL) and MeOH (40 mL). Add triethylamine (80 mmol),


 (2 mol%), and dppp (4 mol%). Purge the system with CO gas and maintain under a CO balloon (1 atm). Heat to 70 °C for 12 hours[4]. Cool, dilute with water, and extract with EtOAc. Purify via flash chromatography to isolate the methyl ester.

Step 8: Synthesis of 2,3-Dimethoxy-4-methylbenzoic acid Dissolve the methyl ester (30 mmol) in THF (60 mL) and add a solution of LiOH·


 (90 mmol) in water (30 mL). Stir vigorously at room temperature for 4 hours. Evaporate the THF in vacuo, dilute the aqueous layer with water, and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous phase to pH 2 using 2M HCl. Collect the precipitated 2,3-dimethoxy-4-methylbenzoic acid by vacuum filtration, wash with cold water, and dry under high vacuum.

Visualized Synthetic Workflow

Synthesis GA Gallic Acid (3,4,5-Trihydroxybenzoic acid) PYR Pyrogallol (1,2,3-Trihydroxybenzene) GA->PYR Decarboxylation (Δ, H2O) TMB 1,2,3-Trimethoxybenzene PYR->TMB Methylation (Me2SO4, K2CO3) TMB_ALD 2,3,4-Trimethoxybenzaldehyde TMB->TMB_ALD Vilsmeier-Haack (POCl3, DMF) HDM_ALD 4-Hydroxy-2,3-dimethoxybenzaldehyde TMB_ALD->HDM_ALD Regioselective Demethylation (NaSEt, DMF) DMM_PHENOL 2,3-Dimethoxy-4-methylphenol HDM_ALD->DMM_PHENOL Deoxygenative Reduction (H2, Pd/C, AcOH) TRIFLATE Triflate Intermediate DMM_PHENOL->TRIFLATE Triflation (Tf2O, Pyridine) ESTER Methyl 2,3-dimethoxy-4-methylbenzoate TRIFLATE->ESTER Pd-Carbonylation (CO, MeOH, Pd(OAc)2) TARGET 2,3-Dimethoxy-4-methylbenzoic acid (Target) ESTER->TARGET Saponification (LiOH, THF/H2O)

Fig 1: De novo 8-step synthetic workflow from gallic acid to 2,3-dimethoxy-4-methylbenzoic acid.

References

  • Gainor, J. A., & Weinreb, S. M. (1982). Synthesis of the Bacterial Coenzyme Methoxatin. Journal of Organic Chemistry, 47(15), 2833-2837.[Link]

  • Nimgirawath, S., Udomputtimekakul, P., Taechowisan, T., & Pongcharoen, S. (2009). First Total Syntheses of (±)-Isopiline, (±)-Preocoteine, (±)-Oureguattidine and (±)-3-Methoxynordomesticine. Chemical and Pharmaceutical Bulletin, 57(3), 234-239.[Link]

  • Cacchi, S., Ciattini, P. G., Morera, E., & Ortar, G. (1986). Palladium-catalyzed carbonylation of aryl triflates. Synthesis of arenecarboxylic acid derivatives from phenols. Tetrahedron Letters, 27(33), 3931-3934.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Sources

Application

Application Note: 2,3-Dimethoxy-4-methylbenzoic Acid in the Total Synthesis of Pyrroloquinoline Quinone (PQQ)

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Executive Summary & Scientific Context 2,3-Dimethoxy-4-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers

Executive Summary & Scientific Context

2,3-Dimethoxy-4-methylbenzoic acid (CAS: 77869-39-7) is a highly specialized pharmaceutical intermediate. While relatively simple in its monomeric structure, it serves as the foundational building block in the total synthesis of Methoxatin (Pyrroloquinoline quinone, PQQ) , a potent redox cofactor and bacterial coenzyme critical to cellular energy metabolism [1].

The strategic value of this intermediate lies in its precise substitution pattern. The ortho-dimethoxy groups act as masked precursors that are later demethylated and oxidized to form the highly reactive ortho-quinone moiety of the final PQQ molecule. Meanwhile, the carboxylic acid group serves as a traceless handle—it is strategically degraded to an amine to set up the subsequent annulation of the quinoline core, as established in the foundational [1].

Mechanistic Rationale & Synthetic Strategy

The synthesis of PQQ requires the precise assembly of a tricyclic pyrroloquinoline quinone core. Rather than attempting to build the complex quinone directly, the strategy utilizes 2,3-dimethoxy-4-methylbenzoic acid to construct a stable quinoline-dicarboxylic acid fragment first.

The sequence relies on three causal transformations:

  • Curtius Rearrangement: The carboxylic acid is activated and converted to an acyl azide, which is thermally rearranged to an isocyanate and hydrolyzed to an aniline. This is necessary because an electron-rich aromatic amine is required for the next step.

  • Sandmeyer Isatin Synthesis: The resulting aniline is condensed with chloral hydrate and hydroxylamine, then cyclized in strong acid to form an isatin derivative.

  • Pfitzinger Annulation: The isatin is reacted with pyruvic acid under strongly basic conditions. This ring-expansion/condensation cleanly generates the quinoline-4-carboxylic acid framework [2].

PQQ_Synthesis_Mechanistic Node1 2,3-Dimethoxy-4-methylbenzoic acid (Starting Intermediate) Node2 Acyl Azide Formation (+ SOCl2, then NaN3) Node1->Node2 Node3 Curtius Rearrangement (Heat, Hydrolysis) -> Aniline Node2->Node3 Node4 Sandmeyer Isatin Synthesis (+ NH2OH·HCl, Chloral, H2SO4) Node3->Node4 Node5 Isatin Intermediate Node4->Node5 Node6 Pfitzinger Synthesis (+ Pyruvic Acid, KOH) Node5->Node6 Node7 Quinoline Dicarboxylic Acid Core Node6->Node7 Node8 Pyrrole Annulation & Oxidation (Reissert Indole Variation) Node7->Node8 Node9 Methoxatin (PQQ) (Active Pharmaceutical Ingredient) Node8->Node9

Figure 1: Mechanistic workflow from 2,3-Dimethoxy-4-methylbenzoic acid to Methoxatin.

Data Presentation: Intermediate Profiling & Yield Optimization

To ensure reproducibility during scale-up, the physicochemical properties of the starting material and the expected yield parameters across the workflow are summarized below.

Table 1: Physicochemical Profile of 2,3-Dimethoxy-4-methylbenzoic Acid
ParameterSpecification / Value
CAS Number 77869-39-7
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
LogP (Predicted) ~1.8 - 2.1
Solubility Soluble in DCM, DMF, DMSO; Insoluble in H₂O
Structural Role Precursor to the methoxy-masked ortho-quinone core
Table 2: Yield Optimization Parameters across Key Synthetic Steps
Workflow StepKey ReagentsReaction TimeExpected YieldCritical Control Parameter (CCP)
1. Curtius Rearrangement SOCl₂, NaN₃, H₂O/Heat4 - 6 h75 - 85%Controlled heating during N₂ evolution
2. Sandmeyer Synthesis NH₂OH·HCl, Chloral, H₂SO₄12 - 16 h60 - 70%Exothermic control during cyclization
3. Pfitzinger Annulation Pyruvic acid, KOH (aq)15 - 20 h50 - 65%pH control during product precipitation

Experimental Protocols & Methodologies

The following protocols detail the transformation of 2,3-dimethoxy-4-methylbenzoic acid into the quinoline core of PQQ. Each protocol is designed as a self-validating system to ensure in-process quality control.

Protocol A: Curtius Rearrangement to 2,3-Dimethoxy-4-methylaniline
  • Mechanistic Causality: The carboxylic acid must be converted to an amine to allow for the subsequent Sandmeyer isatin cyclization. Direct amination is impossible; therefore, the acid is activated to an acid chloride, converted to an acyl azide, and thermally degraded (losing CO₂) to yield the aniline.

  • Step-by-Step Method:

    • Suspend 2,3-dimethoxy-4-methylbenzoic acid (1.0 eq) in dry dichloromethane (DCM). Add a catalytic amount of DMF.

    • Dropwise, add thionyl chloride (SOCl₂, 1.5 eq) at 0 °C. Stir at room temperature for 2 hours until gas evolution (SO₂, HCl) ceases.

    • Concentrate under reduced pressure to yield the crude acid chloride.

    • Dissolve the acid chloride in acetone and cool to 0 °C. Slowly add an aqueous solution of sodium azide (NaN₃, 1.2 eq).

    • Extract the resulting acyl azide into toluene, dry over Na₂SO₄, and heat the toluene solution to 80 °C.

    • Following the cessation of nitrogen gas evolution, hydrolyze the intermediate isocyanate with aqueous NaOH to yield the crude aniline.

  • Self-Validation & Checkpoint: The thermal rearrangement step is self-validating via the visible, steady evolution of N₂ gas. On TLC (Hexanes/EtOAc), the highly polar amine product will stain strongly with ninhydrin, distinguishing it from the UV-active but ninhydrin-negative starting material.

Protocol B: Sandmeyer Isatin Synthesis
  • Mechanistic Causality: The aniline must be functionalized with a two-carbon unit that can cyclize onto the aromatic ring. Chloral hydrate and hydroxylamine form an isonitrosoacetanilide intermediate. Strong acid (H₂SO₄ or Polyphosphoric acid) is required to drive the electrophilic aromatic substitution that closes the five-membered ring.

  • Step-by-Step Method:

    • Dissolve the aniline from Protocol A in an aqueous solution containing sodium sulfate (Na₂SO₄) and hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq).

    • Add chloral hydrate (1.2 eq) and heat the mixture to 90 °C for 1 hour. Cool to room temperature to precipitate the isonitrosoacetanilide intermediate. Filter and dry.

    • In a separate flask, heat concentrated H₂SO₄ to 50 °C. Slowly add the dried intermediate in small portions, ensuring the temperature does not exceed 70 °C.

    • Heat the dark solution to 80 °C for 15 minutes, then pour vigorously into crushed ice.

    • Collect the precipitated brightly colored 2,3-dimethoxy-4-methylisatin via vacuum filtration.

  • Self-Validation & Checkpoint: The cyclization is highly exothermic and visually self-validating: the reaction mixture will turn a deep, dark red/purple upon addition to the acid. Quenching over ice will immediately crash out the isatin as a distinct orange/red solid.

Protocol C: Pfitzinger Quinoline Annulation
  • Mechanistic Causality: The isatin ring is opened by strong base to form an ortho-amino alpha-keto acid. This intermediate immediately undergoes a cross-aldol condensation with pyruvic acid, followed by cyclization and dehydration, efficiently forming the quinoline-2,4-dicarboxylic acid framework required for PQQ [1][2].

  • Step-by-Step Method:

    • Suspend the isatin derivative (1.0 eq) in a 33% aqueous KOH solution.

    • Add pyruvic acid (1.5 eq) dropwise. The mixture will heat up and the solid will dissolve as the isatin ring opens.

    • Reflux the solution for 15 hours.

    • Cool the reaction to 0 °C and slowly acidify with concentrated HCl to pH ~2.

    • Collect the precipitated quinoline dicarboxylic acid by filtration, wash with cold water, and dry under high vacuum.

  • Self-Validation & Checkpoint: The reaction is self-validating through solubility changes. The starting isatin is insoluble in water but dissolves completely upon ring-opening in KOH. Upon acidification, the final dicarboxylic acid drastically loses solubility and crashes out as a dense precipitate. Verification via ¹H-NMR will show the disappearance of the isatin NH proton and the appearance of a distinct aromatic quinoline proton.

References

  • Gainor, J. A., & Weinreb, S. M. (1982). Synthesis of the Bacterial Coenzyme Methoxatin. Journal of Organic Chemistry, 47(15), 2833-2837.[Link]

  • Martin, C., et al. (2007). Synthesis of pyrroloquinoline quinone (PQQ).
Method

Application Note: Advanced Amide Coupling Strategies for 2,3-Dimethoxy-4-methylbenzoic Acid

Introduction & Physicochemical Challenges 2,3-Dimethoxy-4-methylbenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Challenges

2,3-Dimethoxy-4-methylbenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. However, forming amide bonds with this substrate presents distinct physicochemical challenges.

The primary obstacle is the ortho-methoxy group at position 2, which introduces significant steric hindrance directly adjacent to the carboxylic acid moiety. This bulk restricts the trajectory of incoming nucleophiles during the aminolysis step. Furthermore, the combined electron-donating effects of the methoxy groups (via resonance) and the para-methyl group (via hyperconjugation) increase the electron density on the aromatic ring. This electronic enrichment marginally reduces the inherent electrophilicity of the carbonyl carbon once it is converted into an activated ester. To overcome these barriers, coupling strategies must rely on highly efficient activating agents or highly reactive intermediates.

Mechanistic Insights and Reagent Selection (Causality)

Why Standard Reagents Fail: Traditional carbodiimide coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields (<50%) when applied to ortho-substituted benzoic acids. The OBt (hydroxybenzotriazole) active ester intermediate is insufficiently reactive to overcome the steric shielding provided by the 2-methoxy group.

The HATU Advantage (Discovery Scale): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for this substrate[1][2]. HATU incorporates a nitrogen atom at the 7-position of the benzotriazole ring. This structural modification provides a neighboring group effect: the pyridine nitrogen acts as a general base, accelerating the aminolysis step via an intramolecular hydrogen-bonding transition state. This effectively bypasses the steric bulk of the ortho-methoxy group, driving the reaction to completion[2].

The Biphasic Schotten-Baumann Strategy (Process Scale): At scales >5g, HATU becomes cost-prohibitive and poses safety risks due to the explosive potential of uronium salts. Conversion to the acid chloride using oxalyl chloride is the preferred industrial alternative. However, acid chlorides of ortho-methoxybenzoic acids are notoriously prone to forming unreactive dimers in non-polar solvents, which stalls the reaction[3]. Employing a biphasic Schotten-Baumann system (e.g., DCM/Aqueous NaOH) mitigates this dimerization. The aqueous base acts as an acid scavenger to drive the reaction forward, while the biphasic interface protects the acyl chloride from premature hydrolysis while allowing rapid reaction with the amine[4].

Quantitative Method Comparison

The following table summarizes the expected performance of various coupling strategies when applied to 2,3-dimethoxy-4-methylbenzoic acid:

Coupling StrategyActivating AgentIdeal ScaleTypical YieldEpimerization Risk (Amine)Primary Byproducts
Uronium-Mediated HATU / DIPEA< 5 g85–95%LowHOAt, Tetramethylurea
Carbodiimide EDC / HOAt< 5 g60–75%Low to ModerateUrea derivative
Acid Chloride Oxalyl Chloride> 5 g80–92%High (if chiral amine)HCl, CO₂, CO

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Discovery Scale)

Self-Validating System: This protocol includes an in-process LC-MS quench step to verify the formation of the OAt-active ester prior to amine addition. This prevents the waste of valuable amine building blocks if the carboxylic acid fails to activate (e.g., due to degraded HATU or wet solvent).

Materials:

  • 2,3-Dimethoxy-4-methylbenzoic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M to 0.2 M)

Step-by-Step Procedure:

  • Deprotonation: Dissolve 2,3-dimethoxy-4-methylbenzoic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure complete deprotonation.

  • Ester Formation: Cool the mixture to 0 °C. Add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes.

  • Validation Check (Critical): Remove a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass (M+CH₃-H) confirms successful activation. If unreacted acid remains, verify the quality of your HATU reagent and ensure the DMF is strictly anhydrous.

  • Coupling: Once activation is confirmed, add the amine (1.1 equiv) dropwise or in small portions. Stir at room temperature for 2–12 hours (monitor disappearance of the active ester via LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with 1M HCl (x2), saturated NaHCO₃ (x2), and brine. The acidic wash removes excess DIPEA and unreacted amine, while the basic wash removes the HOAt byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Optimized Biphasic Schotten-Baumann Method (Process Scale)

Self-Validating System: The transition of the reaction mixture from a turbid suspension to a clear homogeneous solution during Step 3 serves as a visual validation that the acid chloride has fully formed.

Materials:

  • 2,3-Dimethoxy-4-methylbenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • DMF (catalytic, 0.05 equiv)

  • Amine nucleophile (1.05 equiv)

  • NaOH (aq, 2.0 M) or K₂CO₃ (aq) (3.0 equiv)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Acid Chloride Synthesis: Suspend the acid in anhydrous DCM (0.2 M). Add catalytic DMF. Cool the suspension to 0 °C.

  • Add oxalyl chloride dropwise over 30 minutes. Carefully control the addition rate to manage the evolution of CO, CO₂, and HCl gases.

  • Stir at room temperature until the suspension becomes a clear solution (typically 2–4 hours). Concentrate in vacuo to remove excess oxalyl chloride, then redissolve the crude acid chloride in fresh DCM.

  • Biphasic Setup: In a separate vessel, dissolve the amine in a mixture of DCM and 2.0 M aqueous NaOH. Cool this biphasic mixture to 0 °C with vigorous mechanical stirring.

  • Coupling: Add the acid chloride solution dropwise to the rapidly stirring biphasic mixture over 1 hour. The vigorous stirring is required to maximize the interfacial surface area.

  • Stir for an additional 2 hours at room temperature.

  • Workup: Separate the layers. Wash the organic layer with 1M HCl, water, and brine. Dry and concentrate to afford the product.

Process Visualizations

G A 2,3-Dimethoxy-4-methylbenzoic Acid B Determine Reaction Scale A->B C Discovery/MedChem (< 5 grams) B->C Small Scale D Process/Scale-Up (> 5 grams) B->D Large Scale E HATU / DIPEA / DMF (Overcomes ortho-sterics) C->E F Oxalyl Chloride / DMF Schotten-Baumann D->F G LC-MS Validation E->G F->G H Pure Amide Product G->H

Workflow for selecting amide coupling strategies based on reaction scale.

Mechanism Acid Hindered Acid Base DIPEA Acid->Base Deprotonation HATU HATU Reagent Base->HATU Uronium Attack ActiveEster OAt Active Ester HATU->ActiveEster HOAt Displacement Amine Amine ActiveEster->Amine Aminolysis Amide Coupled Amide Amine->Amide Product Formation

Mechanistic pathway of HATU-mediated activation and coupling of hindered acids.

References

1.1 - ACS Publications[1] 2.2 - Lirias (KU Leuven)[2] 3. 3 - European Patent Office (EPO)[3] 4.4 - American Journal of Applied Science and Technology[4]

Sources

Application

Application Note: Reduction of 2,3-Dimethoxy-4-methylbenzoic Acid to Benzyl Alcohol Derivatives

Introduction and Strategic Rationale The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug development and natural product total synthesis. 2,3-Dimethoxy-4-methylbenzoic acid ser...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug development and natural product total synthesis. 2,3-Dimethoxy-4-methylbenzoic acid serves as a critical intermediate in the assembly of complex molecules, including ubiquinone (Coenzyme Q) analogs and biologically active alkaloids.

The reduction of this specific carboxylic acid to 2,3-dimethoxy-4-methylbenzyl alcohol presents unique chemical challenges. The aromatic ring is highly electron-rich due to the strong resonance (+M) and inductive (+I) electron-donating effects of the two methoxy groups and the methyl group. This electron density conjugates with the carboxylic acid, significantly reducing the electrophilicity of the carbonyl carbon. Furthermore, the methoxy group at the 2-position introduces substantial steric hindrance (ortho-effect), complicating nucleophilic attack [1].

Standard nucleophilic hydride donors like sodium borohydride (


) fail to reduce this substrate. While lithium aluminum hydride (

) is thermodynamically capable, its harsh basicity and poor functional group tolerance often lead to side reactions in complex synthetic routes. Therefore, this application note details two highly efficient, field-proven methodologies: Electrophilic reduction via Borane-THF and Nucleophilic reduction via Mixed Anhydride Activation .

Mechanistic Insights & Reagent Selection

Electrophilic Reduction via Borane-Tetrahydrofuran ( )

Unlike nucleophilic hydrides that are repelled by the electron-rich carbonyl of 2,3-dimethoxy-4-methylbenzoic acid, borane is an electrophilic reducing agent. The mechanism is initiated by the Lewis acidic boron coordinating directly to the electron-rich carbonyl oxygen. This complexation essentially "pulls" electron density away from the carbonyl carbon, activating it for subsequent intramolecular hydride transfer [1].

The reaction proceeds via a triacyloxyborane intermediate, accompanied by the evolution of hydrogen gas—a critical visual cue that validates the active progression of the reaction.

Activation-Reduction via Mixed Anhydride

When the use of gaseous borane is restricted due to safety or scale-up limitations, the carboxylic acid can be converted into a highly reactive mixed anhydride. By treating the substrate with isobutyl chloroformate and a tertiary amine, the poor leaving group (-OH) is replaced. This transformation shifts the site of nucleophilic attack away from the sterically hindered ortho-methoxy substituted ring and creates an intensely electrophilic carbonyl that can be smoothly reduced by mild


 [2, 3].
Data Presentation: Reagent Comparison

Table 1: Comparison of reducing systems for electron-rich, sterically hindered benzoic acids.

Reducing AgentMechanism TypeChemoselectivitySuitability for Substrate

(Direct)
NucleophilicHighPoor (No reaction with carboxylic acids)

NucleophilicLowModerate (Harsh, risk of over-reduction/cleavage)

ElectrophilicVery HighExcellent (Overcomes electronic deactivation)
Mixed Anhydride /

Nucleophilic (Activated)HighExcellent (Bypasses steric hindrance)

Experimental Workflows & Protocols

Protocol A: Borane-THF Reduction (Preferred Method)

This protocol is a self-validating system: the stoichiometric evolution of


 gas confirms the formation of the active triacyloxyborane intermediate.

Reagents: 2,3-Dimethoxy-4-methylbenzoic acid (1.0 eq),


 (1.0 M in THF, 2.5 eq), Anhydrous THF, Methanol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon balloon.

  • Dissolution: Dissolve 2,3-dimethoxy-4-methylbenzoic acid (10.0 mmol) in anhydrous THF (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophilic Addition: Syringe in

    
     (25.0 mL, 25.0 mmol, 2.5 eq) dropwise over 15 minutes.
    
    • Causality Note: The first equivalent of

      
       reacts with the acidic proton, evolving 
      
      
      
      gas. The excess ensures complete reduction of the resulting intermediate.
  • Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 6–8 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the highly polar acid baseline spot will convert to a higher

    
     alcohol spot.
    
  • Quench: Cool the flask back to 0 °C. Carefully add Methanol (10 mL) dropwise until effervescence ceases.

    • Causality Note: Methanolysis cleaves the robust boron-oxygen bonds of the borate ester intermediate, liberating the free benzyl alcohol.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (20 mL). Wash the organic layer with saturated aqueous

    
     and brine, dry over anhydrous 
    
    
    
    , and evaporate to yield 2,3-dimethoxy-4-methylbenzyl alcohol.

Workflow A Substrate in THF (Argon, 0°C) B BH3-THF Addition (Observe H2 Gas) A->B C Stir at 25°C (6-8 hours) B->C D MeOH Quench (Cleave Borate) C->D E Aqueous Workup & Isolation D->E

Experimental workflow for the reduction of 2,3-dimethoxy-4-methylbenzoic acid using BH3-THF.

Protocol B: Mixed Anhydride / Reduction (Alternative Method)

This protocol is ideal for scale-up environments where handling gaseous borane is prohibited.

Reagents: 2,3-Dimethoxy-4-methylbenzoic acid (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM) (1.2 eq),


 (2.5 eq), THF, Methanol.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (10.0 mmol) in anhydrous THF (40 mL) under argon. Add NMM (12.0 mmol) and cool the mixture to -15 °C (dry ice/ethylene glycol bath).

  • Anhydride Formation: Add isobutyl chloroformate (11.0 mmol) dropwise. Stir for 30 minutes at -15 °C. A white precipitate of NMM·HCl will form, validating the activation step.

  • Reduction: In a separate flask, suspend

    
     (25.0 mmol) in water (5 mL) and THF (10 mL) at 0 °C. Filter the mixed anhydride solution directly into the 
    
    
    
    suspension to remove the NMM·HCl salts.
  • Completion: Stir for 1 hour at room temperature. Quench by carefully adding 1M HCl until pH 5 is reached. Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Data Presentation: Reaction Optimization

Table 2: Optimization parameters for Borane-THF reduction.

ParameterOptimal RangeMechanistic Rationale
Equivalents of

2.0 – 2.5 eq1 eq is consumed by the acidic proton; >1 eq is required for the reduction of the carbonyl.
Temperature 0 °C

25 °C
0 °C controls the exothermic

evolution; 25 °C provides activation energy for hydride transfer.
Quenching Agent MethanolAlcohols rapidly undergo solvolysis with borate esters, cleanly releasing the product without harsh acids.

Mechanistic Pathway Visualization

The following diagram maps the precise mechanistic flow of the Borane-THF reduction, highlighting how the electronic properties of the substrate dictate the reaction sequence.

Mechanism A 2,3-Dimethoxy-4-methylbenzoic acid (Electron-rich carbonyl) B Lewis Acid-Base Complex (BH3 coordinates to C=O) A->B BH3-THF C Triacyloxyborane Intermediate (H2 gas evolved) B->C -H2 D Hydride Transfer (Reduction to Borate Ester) C->D BH3 E Methanolysis (Cleavage of B-O bonds) D->E MeOH F 2,3-Dimethoxy-4-methylbenzyl alcohol E->F

Mechanistic pathway of carboxylic acid reduction via borane Lewis acid-base complexation.

References

  • Title: Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. Source: The Journal of Organic Chemistry, 1973, 38(16), 2786-2792. URL: [Link]

  • Title: Selective Reduction of Carboxylic Acids into Alcohols Using Sodium Borohydride and Iodine. Source: The Journal of Organic Chemistry, 1991, 56(20), 5964-5965. URL: [Link]

  • Title: Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Source: International Journal of Organic Chemistry, 2022, 12(2), 102-111. URL: [Link]

Method

Application Notes &amp; Protocols: 2,3-Dimethoxy-4-methylbenzoic Acid in Agrochemical Synthesis

Executive Summary While 2,3-Dimethoxy-4-methylbenzoic acid (CAS: 77869-39-7) has historically been utilized as a critical intermediate in the total synthesis of the bacterial coenzyme methoxatin (PQQ)[1], its unique stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 2,3-Dimethoxy-4-methylbenzoic acid (CAS: 77869-39-7) has historically been utilized as a critical intermediate in the total synthesis of the bacterial coenzyme methoxatin (PQQ)[1], its unique structural topography makes it an exceptional, yet underutilized, building block in modern agrochemical discovery. As a Senior Application Scientist, I have found that the vicinal dimethoxy groups at positions 2 and 3, coupled with the para-methyl substitution, induce a highly specific torsional twist when converted into benzamides or benzohydrazides. This steric profile is highly advantageous for designing next-generation diacylhydrazine-class insect growth regulators (IGRs) that overcome existing pest resistance.

This application note provides a comprehensive, self-validating protocol for utilizing 2,3-dimethoxy-4-methylbenzoic acid in the synthesis of novel, highly active analogs of methoxyfenozide and tebufenozide[2].

Chemical Rationale & Mechanism of Action

The efficacy of diacylhydrazine insecticides hinges on their ability to mimic the natural insect molting hormone, 20-hydroxyecdysone. By integrating the 2,3-dimethoxy-4-methylbenzoyl moiety into the diacylhydrazine backbone, we create a highly lipophilic, sterically constrained ligand that fits perfectly into the hydrophobic pocket of the Ecdysone Receptor (EcR)[3].

The causality behind this structural choice is twofold:

  • Electronic Distribution: The electron-donating methoxy groups increase the electron density of the aromatic ring, strengthening π-π stacking interactions within the EcR binding domain.

  • Steric Hindrance: The adjacent methoxy groups force the amide carbonyl out of the plane of the benzene ring, locking the molecule into the precise bioactive conformation required for receptor agonism[3].

Pathway Ligand 2,3-Dimethoxy-4-methyl Diacylhydrazine Analog EcR Ecdysone Receptor (EcR) Ligand->EcR Agonistic Binding Heterodimer EcR/USP Heterodimer EcR->Heterodimer Dimerizes with USP Ultraspiracle Protein (USP) USP->Heterodimer DNA EcRE Binding on DNA Heterodimer->DNA Activates Gene Premature Lethal Molting DNA->Gene Gene Transcription

Mechanism: Diacylhydrazine analogs act as ecdysone receptor agonists inducing lethal molting.

Synthetic Workflow: Diacylhydrazine Insecticides

The industrial-scale synthesis of these analogs requires a highly controlled, biphasic condensation strategy. The workflow below outlines the transformation of the starting acid into the final IGR product.

G A 2,3-Dimethoxy-4-methylbenzoic acid (Starting Material) B Acyl Chlorination (Triphosgene / Pyridine) A->B C 2,3-Dimethoxy-4-methylbenzoyl chloride (Intermediate 1) B->C D N-Alkylation (tert-Butylhydrazine HCl / NaOH) C->D E Monoacylhydrazine (Intermediate 2) D->E F Second Acylation (3,5-Dimethylbenzoyl chloride) E->F G Novel Diacylhydrazine IGR (Final Product) F->G

Workflow: Synthesis of novel diacylhydrazine insecticides from 2,3-dimethoxy-4-methylbenzoic acid.

Quantitative Data & Yield Optimization

In my experience optimizing these workflows, the choice of solvent and catalyst during the acyl chlorination and condensation steps drastically impacts the purity profile[4]. The table below summarizes the optimization data for the synthesis of the diacylhydrazine analog.

Solvent SystemCatalyst (Chlorination)Condensation Temp (°C)Intermediate Yield (%)Final IGR Yield (%)Final Purity (HPLC %)
Dichloroethane (DCE) Pyridine -5 to 0 94.2 89.1 98.8
TolueneTriethylamine0 to 589.785.397.2
Tetrahydrofuran (THF)N,N-Dimethylformamide10 to 1576.571.092.0

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,3-Dimethoxy-4-methylbenzoyl Chloride

Rationale: We utilize bis(trichloromethyl) carbonate (triphosgene) rather than thionyl chloride. Triphosgene offers milder conditions, prevents the generation of harsh SO₂ gas, and minimizes the demethylation of the sensitive methoxy groups[4].

  • Preparation: In a dry, nitrogen-purged reactor, dissolve 1.0 molar equivalent of 2,3-dimethoxy-4-methylbenzoic acid in anhydrous dichloroethane (DCE) (5 volumes relative to the acid mass).

  • Catalysis: Add 0.1 molar equivalents of anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates chlorination.

  • Chlorination: Slowly dropwise add a solution of 0.4 molar equivalents of triphosgene dissolved in DCE. Maintain the internal temperature strictly below 20 °C to prevent uncontrolled exothermic decomposition[4].

  • Maturation: Elevate the temperature to 50 °C and stir for 3 hours.

  • Self-Validation Check: Extract a 0.5 mL aliquot, evaporate the solvent under a stream of N₂, and perform rapid FT-IR. The complete disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the shift of the C=O stretch to ~1750 cm⁻¹ confirms 100% conversion to the acid chloride.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 2,3-dimethoxy-4-methylbenzoyl chloride[1].

Protocol B: Biphasic Condensation and Acylation

Rationale: The reaction between the acid chloride and tert-butylhydrazine is violently exothermic. A biphasic system (DCE/Water) acts as a thermal sink, while strict temperature control (< 0 °C) prevents the formation of unwanted symmetrical diacylhydrazines[5][6].

  • Hydrazine Activation: In a condensation kettle, suspend 1.05 molar equivalents of tert-butylhydrazine hydrochloride in DCE. Cool the jacket to -5 °C using a chilled brine system[5].

  • First Acylation (Monoacylhydrazine Formation): Simultaneously dropwise add the 2,3-dimethoxy-4-methylbenzoyl chloride (from Protocol A) and a 40% aqueous NaOH solution.

    • Critical Control Point: The pH of the aqueous layer must be continuously monitored and maintained at slightly acidic to neutral (pH 6.5–7.0). Causality: If the pH drops below 5, the tert-butylhydrazine hydrochloride will not liberate into its reactive free base. If it exceeds 8, competitive hydrolysis of the acid chloride will destroy the yield[5].

  • Self-Validation Check: After 8 hours of reaction, subject an organic layer aliquot to TLC (Hexane:EtOAc 3:1). The absence of the acid chloride spot (Rf ~0.8) and the presence of a single monoacylhydrazine spot (Rf ~0.4) validates the system for the next step. Do not proceed if unreacted acid chloride remains.

  • Second Acylation: To the same reactor (one-pot methodology), maintain the temperature below 0 °C and dropwise add 1.0 molar equivalent of 3,5-dimethylbenzoyl chloride alongside 40% NaOH to maintain pH[7].

  • Workup & Crystallization: Allow the reaction to warm to room temperature over 2 hours. Separate the phases, sending the aqueous layer to waste treatment. Distill the organic layer under normal pressure at 75–85 °C to remove DCE. Add methanol and water to the residue to induce crystallization[5].

  • Final Validation: Filter and dry the white solid. Validate the final diacylhydrazine structure via ¹H-NMR (DMSO-d₆) ensuring the presence of the characteristic tert-butyl singlet (~1.45 ppm) and the two distinct methoxy singlets (~3.80 ppm)[3].

References

  • Title: 2,3-二甲氧基-4-甲基苯甲酰氯| 77869-41-1 - 摩熵化学MolAid (Synthesis of the bacterial coenzyme methoxatin)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: mdpi.
  • Title: Methoxyfenozide (Ref: RH 2485)

Sources

Application

Application Note: Selective Oxidative Demethylation of 2,3-Dimethoxy-4-methylbenzoic Acid

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The targeted structural modification of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The targeted structural modification of highly functionalized aromatic building blocks is a cornerstone of modern drug development. 2,3-Dimethoxy-4-methylbenzoic acid presents a unique synthetic challenge: it possesses a carboxylate anchor, a sterically hindered ortho/meta-dimethoxy motif, and a para-methyl group. Traditional chemical demethylation strategies utilizing harsh Lewis acids (e.g.,


) or nucleophilic halide systems (e.g., Acidic Concentrated Lithium Bromide) operate via hydrolytic cleavage[1]. These methods are notoriously non-selective, often resulting in complete global demethylation to the catechol derivative and risking decarboxylation under elevated temperatures.

To achieve selective mono-demethylation, biocatalytic oxidative demethylation utilizing Cytochrome P450 (CYP450) monooxygenases has emerged as the state-of-the-art alternative. Specifically, the CYP199A4 enzyme from Rhodopseudomonas palustris demonstrates exceptional efficiency in the oxidative demethylation of substituted methoxybenzoic acids[2].

The Causality of Regioselectivity

In the CYP199A4 active site, the carboxylate moiety of the substrate is tightly anchored by residues Arg92, Ser95, and Ser244. Because the para-position is occupied by a methyl group in 2,3-dimethoxy-4-methylbenzoic acid, the substrate is forced into a binding pose that positions the meta-methoxy (3-O-methyl) group in proximity to the heme iron.

The oxidative demethylation proceeds via a classic radical rebound mechanism:

  • The ferryl-oxo heme radical cation (Compound I) abstracts a hydrogen atom from the methoxy group.

  • Oxygen rebound generates an unstable hemiacetal intermediate.

  • Spontaneous collapse of the hemiacetal yields the free phenol (3-hydroxy-2-methoxy-4-methylbenzoic acid) and formaldehyde[2],[3].

Pathway S 2,3-Dimethoxy- 4-methylbenzoic acid CpdI CYP199A4 Cpd I Hydrogen Abstraction S->CpdI Binding Hemi Hemiacetal Intermediate CpdI->Hemi [O] Rebound Prod 3-Hydroxy-2-methoxy- 4-methylbenzoic acid Hemi->Prod -HCHO

CYP199A4-mediated oxidative demethylation pathway via hemiacetal.

Comparative Analysis of Demethylation Strategies

To justify the selection of biocatalytic oxidation over traditional chemical methods, the following table summarizes the quantitative and qualitative differences between the approaches when applied to multi-substituted benzoic acids.

MethodologyReagents / CatalystPrimary MechanismRegioselectivityTypical YieldEnvironmental Impact
Biocatalytic Oxidative CYP199A4 / Pdx / Pdr / NADHC-H Abstraction & Hemiacetal CollapseHigh (Favors 3-O-demethylation)75 - 85%Benign (Aqueous, Ambient)
Chemo-catalytic Hydrolytic Acidic Concentrated LiBr (ACLB)Protonation &

Substitution
Low (Global demethylation)>90% (as dihydroxy)Moderate (High salt waste)
Lewis Acid Cleavage

in DCM
Coordination & Nucleophilic AttackVery Low (Global demethylation)60 - 80%High (Toxic, Corrosive)

Experimental Workflow & Protocols

The following protocol details a self-validating in vitro biocatalytic system. It utilizes a reconstituted three-component electron transfer chain to ensure that electron supply to the CYP450 heme is not rate-limiting.

Workflow Step1 1. System Reconstitution (CYP199A4, Pdx, Pdr, NADH) Step2 2. Substrate Addition (2,3-Dimethoxy-4-methylbenzoic acid) Step1->Step2 Step3 3. Aerobic Incubation (30°C, 200 rpm, pH 7.4) Step2->Step3 Step4 4. Acidic Quenching & Extraction (HCl to pH 2, EtOAc) Step3->Step4 Step5 5. HPLC/LC-MS Analysis (Product Quantification) Step4->Step5

Experimental workflow for biocatalytic oxidative demethylation.

Protocol: Reconstituted CYP199A4 Oxidative Demethylation

Materials Required:

  • Purified CYP199A4 enzyme (100 μM stock)

  • Putidaredoxin (Pdx) and Putidaredoxin reductase (Pdr)

  • NADH (Nicotinamide adenine dinucleotide, reduced)

  • 50 mM Tris-HCl buffer (pH 7.4)

  • 2,3-Dimethoxy-4-methylbenzoic acid (100 mM stock in DMSO)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1 mL of 50 mM Tris-HCl buffer (pH 7.4) in a 10 mL baffled Erlenmeyer flask. Causality: Baffled flasks maximize the surface-area-to-volume ratio, ensuring optimal dissolved oxygen levels, as

    
     is the ultimate terminal oxidant in the P450 cycle.
    
  • Enzyme Reconstitution: Add the protein components to achieve final concentrations of 1 μM CYP199A4, 10 μM Pdx, and 1 μM Pdr. Causality: The 10-fold molar excess of the ferredoxin (Pdx) is critical. It ensures that the transient protein-protein interactions required for electron transfer from Pdr to the CYP heme do not become the rate-limiting step of the catalytic cycle[3].

  • Substrate Introduction: Add 10 μL of the 100 mM substrate stock to achieve a 1 mM final concentration. Causality: Restricting the co-solvent (DMSO) to 1% v/v prevents solvent-induced denaturation of the CYP450 active site while maintaining the solubility of the lipophilic substrate.

  • Reaction Initiation: Initiate the reaction by adding NADH to a final concentration of 2 mM.

  • Incubation: Incubate the mixture at 30 °C with orbital shaking at 200 rpm for 4 to 6 hours.

  • Reaction Quenching: Terminate the reaction by adding 20 μL of concentrated HCl, dropping the pH to approximately 2.0. Causality: Acidification serves a dual purpose: it instantly denatures the enzymes to halt kinetics, and it fully protonates the carboxylate group of the substrate and products, which is mandatory for efficient partitioning into the organic phase during extraction.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 1 mL). Combine the organic layers, dry over anhydrous

    
    , and evaporate under a gentle stream of nitrogen. Reconstitute in 200 μL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.
    
Self-Validating System Controls

To ensure the integrity and trustworthiness of the data generated by this protocol, the following parallel controls MUST be run:

  • Negative Control 1 (-NADH): Omit NADH. Validates that product formation is strictly dependent on the enzymatic electron transport chain and not an artifact of auto-oxidation.

  • Negative Control 2 (-Enzyme): Omit CYP199A4. Validates the chemical stability of 2,3-dimethoxy-4-methylbenzoic acid in the buffer system.

  • Positive Control: Run a parallel reaction using 4-methoxybenzoic acid. This standard substrate should yield >95% conversion to 4-hydroxybenzoic acid within 2 hours, validating the kinetic viability of the Pdx/Pdr/NADH batch[2].

References

  • CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives Source: RSC Publishing URL:[Link]

  • Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 Source: PubMed Central (PMC) URL:[Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions Source: RSC Publishing URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2,3-Dimethoxy-4-methylbenzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2,3-Dimethoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Dimethoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,3-Dimethoxy-4-methylbenzoic acid?

A1: The two most common and logical synthetic pathways to 2,3-Dimethoxy-4-methylbenzoic acid are:

  • Oxidation of the corresponding aldehyde: This involves the synthesis of 2,3-Dimethoxy-4-methylbenzaldehyde, followed by its oxidation to the carboxylic acid. The aldehyde precursor can be synthesized through various formylation methods.

  • Grignard Reaction: This route involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by carboxylation with solid carbon dioxide (dry ice).

Q2: What are the key physical properties of the final product?

PropertyExpected Characteristic
Appearance White to off-white solid
Solubility Soluble in many organic solvents (e.g., ethers, acetone), sparingly soluble in hot water, and likely insoluble in cold water.
Purification Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method.[1]

Troubleshooting Guide: Synthesis Route A - Oxidation of 2,3-Dimethoxy-4-methylbenzaldehyde

This route is a two-step process: first, the synthesis of the aldehyde, and second, its oxidation.

Part 1: Synthesis of 2,3-Dimethoxy-4-methylbenzaldehyde

A common method for this would be a Vilsmeier-Haack reaction on 1,2-dimethoxy-3-methylbenzene.

start 1,2-dimethoxy- 3-methylbenzene reagents Vilsmeier Reagent (POCl3, DMF) start->reagents Formylation product 2,3-Dimethoxy-4- methylbenzaldehyde reagents->product

Caption: Vilsmeier-Haack formylation workflow.

Q: I am getting a low yield of the desired aldehyde and a mixture of isomers. Why is this happening and how can I fix it?

A: Low yields and isomeric impurities in Vilsmeier-Haack reactions are often due to a lack of complete regioselectivity.[2] The formyl group can be directed to other positions on the aromatic ring.

Troubleshooting Steps:

  • Control Reaction Temperature: The formation of the Vilsmeier reagent is exothermic. Ensure you are maintaining a low temperature (typically below 10 °C) during its formation.[2] The subsequent reaction with the substituted benzene should also be temperature-controlled to improve selectivity.

  • Slow Addition of Reagents: Add the phosphorus oxychloride to the DMF dropwise.[2] Similarly, add the 1,2-dimethoxy-3-methylbenzene solution slowly to the Vilsmeier reagent. This helps to control the reaction rate and minimize side reactions.

  • Purity of Starting Materials: Ensure your starting 1,2-dimethoxy-3-methylbenzene is pure. Impurities can lead to the formation of undesired side products.

Part 2: Oxidation to 2,3-Dimethoxy-4-methylbenzoic acid

start 2,3-Dimethoxy-4- methylbenzaldehyde reagents Oxidizing Agent (e.g., KMnO4) start->reagents Oxidation product 2,3-Dimethoxy-4- methylbenzoic acid reagents->product

Caption: Oxidation of the aldehyde to the carboxylic acid.

Q: My oxidation reaction is giving a low yield of the desired benzoic acid. What are the likely causes?

A: Low yields in the oxidation of aromatic aldehydes can be attributed to several factors, including incomplete reaction, side reactions, and issues with the work-up procedure.

Troubleshooting Steps:

  • Choice and Amount of Oxidizing Agent: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[3] Ensure you are using a sufficient stoichiometric amount. An excess may be required to drive the reaction to completion.

  • Reaction Temperature: The oxidation with KMnO₄ is typically carried out at a low temperature initially (e.g., below 10°C) and then allowed to warm to room temperature.[3] This helps to control the reaction and prevent side reactions.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.[3] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Work-up Procedure: After the reaction is complete, the manganese dioxide (MnO₂) byproduct must be filtered off. The filtrate is then acidified to precipitate the carboxylic acid.[3] Ensure the pH is sufficiently low (around 2-3) to fully precipitate your product.

Q: My final product is contaminated with the starting aldehyde. How can I remove it?

A: This is a common issue arising from incomplete oxidation.[4]

Purification Strategy:

  • Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution). The benzoic acid will be deprotonated and move into the aqueous layer, while the unreacted aldehyde remains in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure benzoic acid.[5]

Troubleshooting Guide: Synthesis Route B - Grignard Reaction

This route involves the formation of a Grignard reagent from a brominated precursor followed by carboxylation.

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Work-up Bromoprecursor 1-Bromo-2,3-dimethoxy- 4-methylbenzene Mg_ether Mg, anhydrous ether Bromoprecursor->Mg_ether Reaction Grignard_Reagent Grignard Reagent Mg_ether->Grignard_Reagent CO2 Solid CO2 (Dry Ice) Grignard_Reagent->CO2 Reaction Acid_Workup Acidic Work-up (e.g., HCl) CO2->Acid_Workup Hydrolysis Final_Product 2,3-Dimethoxy-4- methylbenzoic acid Acid_Workup->Final_Product Start Low Yield of 2,3-Dimethoxy-4-methylbenzoic acid Route Which synthetic route was used? Start->Route Oxidation Oxidation of Aldehyde Route->Oxidation Oxidation Grignard Grignard Reaction Route->Grignard Grignard Oxidation_Problem What is the main issue? Oxidation->Oxidation_Problem Grignard_Problem What is the main issue? Grignard->Grignard_Problem Incomplete_Oxidation Incomplete Reaction (Aldehyde present) Oxidation_Problem->Incomplete_Oxidation Incomplete Reaction Purification_Issue_Ox Purification Issues Oxidation_Problem->Purification_Issue_Ox Impure Product No_Reaction_Grignard Reaction Not Starting Grignard_Problem->No_Reaction_Grignard No Reaction Biphenyl_Byproduct Biphenyl Byproduct Grignard_Problem->Biphenyl_Byproduct Byproduct Formation Workup_Issue_Grignard Poor Precipitation Grignard_Problem->Workup_Issue_Grignard Work-up Issues Solution_Incomplete_Ox Solution: - Increase reaction time/temp - Add more oxidant - Monitor with TLC Incomplete_Oxidation->Solution_Incomplete_Ox Solution_Purification_Ox Solution: - Acid-base extraction - Recrystallization Purification_Issue_Ox->Solution_Purification_Ox Solution_No_Reaction_Grignard Solution: - Ensure anhydrous conditions - Activate Mg (iodine, crushing) - Gentle heating to initiate No_Reaction_Grignard->Solution_No_Reaction_Grignard Solution_Biphenyl Solution: - Slow, dropwise addition of aryl halide Biphenyl_Byproduct->Solution_Biphenyl Solution_Workup_Grignard Solution: - Ensure sufficient acid in work-up - Cool to promote precipitation Workup_Issue_Grignard->Solution_Workup_Grignard

Sources

Optimization

Purification strategies for crude 2,3-Dimethoxy-4-methylbenzoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals dealing with the isolation and purification of 2,3-Dimethoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals dealing with the isolation and purification of 2,3-Dimethoxy-4-methylbenzoic acid (CAS: 77869-39-7).

This compound is a critical intermediate in the total synthesis of complex molecules, most notably the bacterial coenzyme methoxatin (PQQ)[1]. Due to the specific regiochemical challenges during its synthesis—typically via the directed ortho-lithiation of 2,3-dimethoxytoluene—crude mixtures often contain closely related impurities that complicate downstream processing.

Below, you will find a comprehensive physicochemical breakdown, a visual purification workflow, targeted troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity recovery.

Physicochemical Profiling for Purification

Successful purification relies on exploiting the subtle physicochemical differences between the target molecule and its synthetic byproducts. The data below summarizes the key components typically found in the crude reaction mixture following CO₂ quenching of the lithiated intermediate.

ComponentChemical NaturepKa (Approx.)Solubility in Aq. NaOHSolubility in Cold Aq. EtOH
2,3-Dimethoxy-4-methylbenzoic Acid (Target)Aromatic Carboxylic Acid~4.5Highly Soluble (as sodium salt)Low (Crystallizes)
2,3-Dimethoxytoluene (Starting Material)Neutral AromaticN/AInsolubleHigh
2,3-Dimethoxyphenylacetic Acid (Byproduct)Aliphatic Carboxylic Acid~4.3Highly Soluble (as sodium salt)Moderate to High

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Acid + Neutral + Isomer) Dissolve Dissolve in EtOAc & Extract with 1M NaOH Crude->Dissolve OrgLayer Organic Phase (Unreacted Starting Material) Dissolve->OrgLayer Discard/Recover AqLayer Aqueous Phase (Sodium Carboxylates) Dissolve->AqLayer Acidify Acidify to pH 1-2 with Conc. HCl at 0°C AqLayer->Acidify Precipitate Precipitated Acids (Desired + Isomeric Byproduct) Acidify->Precipitate Vacuum Filter Recrystallize Fractional Recrystallization (Aqueous EtOH) Precipitate->Recrystallize PureProduct Pure 2,3-Dimethoxy- 4-methylbenzoic acid Recrystallize->PureProduct Collect Crystals MotherLiquor Mother Liquor (Enriched in Byproduct) Recrystallize->MotherLiquor Discard Filtrate

Workflow for the isolation and purification of 2,3-dimethoxy-4-methylbenzoic acid.

Troubleshooting & FAQs

Q1: My crude NMR shows significant contamination with a neutral aromatic species. How do I efficiently remove it without resorting to column chromatography? Cause: The synthesis of methoxybenzoic acids via directed ortho-metalation (using reagents like n-BuLi/TMEDA) often leaves unreacted starting material due to incomplete metalation kinetics[2]. Solution: Implement a rigorous acid-base extraction. The neutral 2,3-dimethoxytoluene remains in the organic phase, while the carboxylic acid transfers to the aqueous phase as a water-soluble sodium salt[3].

Q2: I have successfully removed the starting material, but my product is still contaminated with an isomeric acid. Why did this form, and how do I separate it? Cause: During the lithiation of 2,3-dimethoxytoluene, competitive deprotonation occurs at the benzylic methyl group instead of the aromatic ring. Upon quenching with CO₂, this yields 2,3-dimethoxyphenylacetic acid as a minor byproduct (<10%)[1]. Solution: Because the pKa values of the two acids are nearly identical (~4.5 vs ~4.3), pH-gradient extraction is ineffective. You must use fractional recrystallization. The target benzoic acid derivative exhibits lower solubility in cold aqueous ethanol compared to the more flexible phenylacetic acid derivative, allowing for selective crystallization.

Q3: During the acidification of the aqueous layer, my product "oiled out" instead of forming a filterable precipitate. How can I fix this? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture. Impurities like the phenylacetic acid byproduct significantly depress the melting point of the crude mixture, causing it to separate as a viscous oil rather than a crystalline solid. Solution: Perform the acidification at a strictly controlled temperature (0–5 °C) with vigorous magnetic stirring to prevent localized high concentrations of the unionized acid. If oiling out persists, extract the oil into ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield a solid that can be subsequently recrystallized.

Q4: I am experiencing severe emulsions during the acid-base extraction step. What is the mechanistic cause and the remedy? Cause: Emulsions are stabilized by the amphiphilic nature of partially deprotonated organic acids acting as surfactants at the aqueous-organic interface. Solution: Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). This increases the density difference between the phases and "salts out" the organic compounds, rapidly breaking the emulsion.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

Objective: Isolate total carboxylic acids from neutral unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Basic Extraction: Transfer the solution to a separatory funnel. Add 1 M aqueous NaOH in a 1:1 volume ratio. Shake vigorously, venting the funnel frequently. Allow the phases to separate.

  • Phase Separation: Collect the lower aqueous layer. Wash the organic layer with an additional half-volume of 1 M NaOH. Combine the aqueous extracts.

    • Self-Validation Step: Test the combined aqueous layer with pH paper to ensure it is >10. If not, the extraction of the acid is incomplete.

  • Organic Wash: Wash the combined aqueous layer once with fresh EtOAc (0.5x volume) to strip away any trace 2,3-dimethoxytoluene. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Submerge the flask in an ice-water bath and allow it to cool to 0–5 °C. Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches 1–2[3]. A thick white precipitate will form.

  • Filtration: Collect the precipitated crude acids via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts. Air-dry the cake for 30 minutes.

Protocol 2: Fractional Recrystallization

Objective: Separate the target 2,3-dimethoxy-4-methylbenzoic acid from the 2,3-dimethoxyphenylacetic acid byproduct.

  • Solvent Selection: Transfer the dried crude acid mixture to a clean Erlenmeyer flask. Prepare a solvent system of 70% Ethanol / 30% Water (v/v).

  • Heating: Add a minimum volume of the solvent system to the flask and heat to a gentle reflux on a hot plate until the solid completely dissolves.

  • Controlled Cooling: Remove the flask from the heat source. Allow the solution to cool slowly to room temperature undisturbed. The target 2,3-dimethoxy-4-methylbenzoic acid, having a more rigid aromatic structure, will selectively crystallize first.

  • Harvesting: Once the flask has reached room temperature, chill it in an ice bath for 30 minutes to maximize the thermodynamic yield. Filter the crystals under vacuum. The mother liquor will retain the highly soluble 2,3-dimethoxyphenylacetic acid byproduct[1].

  • Validation:

    • Melting Point: Pure 2,3-dimethoxy-4-methylbenzoic acid will exhibit a sharp melting point. A broad melting range indicates residual byproduct.

    • NMR Verification: Dissolve a few crystals in DMSO-d6. The absence of a benzylic -CH₂- singlet at ~3.6 ppm confirms the complete removal of the phenylacetic acid byproduct.

References

  • Source: American Chemical Society (The Journal of Organic Chemistry)
  • Title: Common side reactions in the synthesis of substituted benzoic acids Source: Benchchem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2,3-Dimethoxy-4-methylbenzoic Acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded methodologies for pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded methodologies for purifying 2,3-Dimethoxy-4-methylbenzoic acid.

Due to the unique structural features of this compound—a polar carboxylic acid headgroup, two moderately polar methoxy hydrogen-bond acceptors, and a hydrophobic methyl group—standard single-solvent recrystallization often yields poor recovery. This guide establishes a self-validating binary solvent approach to ensure high purity and maximum yield.

Quantitative Solvent Data

Successful recrystallization relies on manipulating the solubility curve. The table below summarizes the physicochemical properties of the recommended solvents for binary systems, allowing you to pair a "good solvent" (high solubility at all temperatures) with an "anti-solvent" (poor solubility at all temperatures).

SolventSystem RoleBoiling Point (°C)Polarity IndexH-Bonding Character
Ethanol Good Solvent785.2Strong Donor/Acceptor
Water Anti-Solvent10010.2Strong Donor/Acceptor
Ethyl Acetate Good Solvent774.4Moderate Acceptor
Heptane Anti-Solvent980.1None

Troubleshooting & FAQs

Q: Why use a binary solvent system (solvent/anti-solvent) instead of a single solvent? A: Single solvents often present a flat solubility curve for highly substituted benzoic acids, meaning the compound remains highly soluble even at low temperatures, leading to poor yields[1]. A binary system allows you to artificially create a steep solubility curve. The carboxylic acid and methoxy groups form strong hydrogen bonds with a "good solvent" like ethanol, allowing complete dissolution at elevated temperatures. The addition of a highly polar anti-solvent like water forces the hydrophobic aromatic and methyl regions out of solution as the temperature drops, driving crystallization[2].

Q: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. What is the causality here, and how do I fix it? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the melting point of the solute in the specific solvent mixture is lower than the temperature at which supersaturation is reached. Because 2,3-Dimethoxy-4-methylbenzoic acid has multiple alkyl/alkoxy substituents, it forms a low-melting hydrophobic domain that easily phase-separates in highly aqueous mixtures.

  • The Fix: Reheat the mixture until it returns to a single clear phase. Add 5–10% more of your "good solvent" (e.g., Ethanol) to shift the saturation boundary. This lowers the phase-separation temperature below the crystallization boundary. Cool the flask much more slowly (e.g., 0.5 °C/min) and introduce a seed crystal just below the boiling point to bypass LLPS and force solid nucleation.

Q: How do I choose between the Ethanol/Water system and the Ethyl Acetate/Heptane system? A: The Ethanol/Water system is the industry standard for methoxybenzoic acid derivatives due to its environmental friendliness, safety, and excellent yield[3]. Furthermore, water is highly selective in driving the formation of stable polymorphs in dimethoxybenzoic acids[4]. However, if your downstream application (e.g., an amide coupling or acid chloride formation) is highly moisture-sensitive, trace water trapped in the crystal lattice can cause side reactions. In such cases, use the anhydrous Ethyl Acetate/Heptane system.

Experimental Workflows: Self-Validating Protocols

A robust protocol must be a self-validating system—meaning the physical observations at each step confirm that the process is working correctly.

Protocol A: Aqueous System (Ethanol / Water)

Recommended for general purification and maximum yield.

  • Initial Dissolution: Place the crude 2,3-Dimethoxy-4-methylbenzoic acid in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling Ethanol until the solid just dissolves.

    • Self-Validation Check: A completely clear solution confirms the absence of insoluble inorganic salts. If cloudiness persists, perform a hot filtration.

  • Saturation Boundary (Cloud Point): While maintaining reflux, add hot Water dropwise. Continue until a faint, sustained turbidity (cloudiness) persists in the boiling solution.

  • Equilibration: Add boiling Ethanol drop-by-drop (usually 2-5 drops) just until the solution becomes perfectly clear again.

    • Self-Validation Check: This step precisely identifies the thermodynamic saturation point, ensuring the solution is primed for maximum crystal yield upon cooling.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed, then transfer to an ice bath (0–5 °C) for 30 minutes.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water. Dry under a high vacuum.

Protocol B: Anhydrous System (Ethyl Acetate / Heptane)

Recommended for moisture-sensitive downstream applications.

  • Initial Dissolution: Dissolve the crude material in a minimum amount of boiling Ethyl Acetate.

  • Saturation Boundary: Slowly add boiling Heptane dropwise until sustained turbidity is reached.

  • Equilibration: Add 2-3 drops of hot Ethyl Acetate to clear the solution.

  • Controlled Cooling: Cool slowly to room temperature, then to 5 °C. (Note: Heptane systems are slightly more prone to oiling out; strictly adhere to slow cooling).

  • Isolation: Filter and wash with ice-cold Heptane. Dry under vacuum.

    • Self-Validation Check: Determine the melting point of the dried crystals. A sharp melting point range (≤ 1.5 °C) validates that impurities and residual solvents have been successfully excluded from the crystal lattice.

Process Visualization

RecrystallizationWorkflow Start Crude 2,3-Dimethoxy- 4-methylbenzoic acid Decision1 Moisture Sensitive Downstream Step? Start->Decision1 PathA Aqueous System (Ethanol / Water) Decision1->PathA No PathB Anhydrous System (Ethyl Acetate / Heptane) Decision1->PathB Yes DissolveA Dissolve in hot EtOH Add hot H2O dropwise PathA->DissolveA DissolveB Dissolve in hot EtOAc Add hot Heptane dropwise PathB->DissolveB Cooling Controlled Cooling (0.5 °C / min to 5 °C) DissolveA->Cooling DissolveB->Cooling Oiling Oiling Out Observed? Cooling->Oiling FixOil Reheat & Add more good solvent Oiling->FixOil Yes Crystallize Nucleation & Crystal Growth Oiling->Crystallize No FixOil->Cooling Filter Vacuum Filtration & Cold Solvent Wash Crystallize->Filter

Workflow for solvent selection and recrystallization troubleshooting.

References

1.[4] Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. URL:[Link] 2.[3] Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends. LISKON. URL:[Link] 3.[1] Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents of Varying Polarity and Hydrogen-bonding Character. UNT Digital Library. URL:[Link] 4.[2] p-Anisic acid. Wikipedia. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing 2,3-Dimethoxy-4-methylbenzoic Acid Oxidation

Welcome to the Technical Support Center. Converting the 4-methyl group of 2,3-dimethoxy-4-methylbenzoic acid into a carboxylic acid (yielding 2,3-dimethoxyterephthalic acid) presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Converting the 4-methyl group of 2,3-dimethoxy-4-methylbenzoic acid into a carboxylic acid (yielding 2,3-dimethoxyterephthalic acid) presents unique chemoselectivity challenges. The electron-rich nature of the dimethoxy-substituted aromatic ring increases its susceptibility to oxidative ring cleavage, while the steric hindrance of the 3-methoxy group can stall the reaction at the aldehyde intermediate. Furthermore, traditional acidic oxidation conditions frequently cause ether cleavage (demethylation).

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to maximize dicarboxylic acid yield.

Mechanistic Pathway & Side Product Formation

Understanding the benzylic oxidation pathway is critical for controlling side reactions. The oxidation proceeds via a benzylic radical or cationic intermediate, forming an aldehyde (4-formyl-2,3-dimethoxybenzoic acid) before final conversion to the target carboxylic acid.

G SM 2,3-Dimethoxy-4-methylbenzoic acid (Starting Material) INT 4-Formyl-2,3-dimethoxybenzoic acid (Intermediate) SM->INT Oxidation SIDE1 Demethylated Phenolic Acids (Side Product) SM->SIDE1 Harsh Acid/Heat SIDE2 Ring Cleavage Products (Side Product) SM->SIDE2 Over-oxidation PROD 2,3-Dimethoxyterephthalic acid (Target Product) INT->PROD Further Oxidation INT->SIDE1 Harsh Acid/Heat PROD->SIDE1 Harsh Acid/Heat

Reaction pathway of 2,3-dimethoxy-4-methylbenzoic acid oxidation and side product formations.

Troubleshooting Matrix: Side Products & Yield Impact

When standard oxidation protocols fail, identifying the specific side product dictates the corrective action. Below is a quantitative summary of common side reactions and their solutions.

Observed Side ProductMechanistic CauseEst. Yield LossRecommended Solution
Demethylation (Phenolic Acids) Cleavage of aryl methyl ethers driven by strong acids (e.g., HBr, AcOH) or prolonged high heat.15–30%Switch to non-acidic solvents (e.g., chlorobenzene); replace HBr promoter with NaBr; keep temperature <110 °C.
4-Formyl Intermediate (Incomplete Oxidation) Steric hindrance from the adjacent 3-methoxy group stalls the oxidation of the aldehyde intermediate.10–25%Increase oxidant to 2.5–3.0 eq (for KMnO₄) or add a radical initiator (e.g., AIBN) to bypass the induction period.
Ring Cleavage / Degradation Over-oxidation of the highly electron-rich dimethoxy aromatic ring by excess harsh oxidant.5–20%Strictly control oxidant stoichiometry; avoid RuO₄ or chromic acid; maintain temperature below 95 °C during addition.
Validated Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. Below are two optimized methodologies tailored specifically for methoxy-substituted benzoic acids.

Protocol A: Mild Aerobic Oxidation in Non-Acidic Solvents (Co/Mn/Br System)

Standard Amoco-Mid Century oxidations use acetic acid, which aggressively cleaves methoxy groups. This protocol utilizes a1 to preserve the ether linkages while maintaining high catalytic efficiency[1].

  • Reactor Charging: In a high-pressure reactor, combine 2,3-dimethoxy-4-methylbenzoic acid (10 mmol), Co(OAc)₂ (0.5 mmol), NaBr (0.5 mmol), and chlorobenzene (30 mL).

    • Causality: Chlorobenzene replaces acetic acid to prevent acid-catalyzed ether cleavage. NaBr replaces HBr to further reduce system acidity.

  • Initiation: Add AIBN (0.1 mmol) as a radical initiator.

    • Causality: The steric bulk of the 3-methoxy group causes a severe induction period. AIBN generates initial radicals to immediately drive the catalytic cycle.

  • Oxidation: Pressurize the vessel with O₂ (1 atm) and heat to 110 °C. Stir vigorously for 12 hours.

    • Self-Validation: Monitor the O₂ uptake gauge. The reaction is complete when the internal pressure stabilizes (cessation of O₂ consumption), indicating total conversion of the benzylic carbon.

  • Workup: Cool to room temperature. Extract the mixture with 0.5 M aqueous NaOH. Separate the aqueous layer and acidify with 6M HCl to pH 2 to precipitate the 2,3-dimethoxyterephthalic acid. Filter and wash with cold water.

Protocol B: Controlled Alkaline Permanganate Oxidation

Alkaline conditions inherently protect methoxy groups from acid-catalyzed cleavage, making KMnO₄ an excellent choice if temperature and stoichiometry are strictly controlled.

  • Substrate Dissolution: Dissolve 2,3-dimethoxy-4-methylbenzoic acid (10 mmol) in 50 mL of aqueous NaOH (0.5 M) in a round-bottom flask.

  • Heating: Heat the solution to 85 °C. Do not exceed 95 °C.

    • Causality: Exceeding 95 °C with an electron-rich dimethoxy ring leads to oxidative ring cleavage and decarboxylation.

  • Oxidant Addition: Slowly add KMnO₄ (25 mmol, 2.5 eq) in small portions over 2 hours.

  • Reflux: Maintain heating for an additional 4 hours.

    • Self-Validation: The visual transition of the solution from deep purple (active MnO₄⁻) to a suspension of brown precipitate (MnO₂) confirms the consumption of the oxidant. If the solution remains purple after 4 hours, the oxidant is in excess and must be quenched with a few drops of ethanol.

  • Isolation: Filter the hot mixture through a Celite pad to remove the MnO₂ byproduct. Wash the pad with hot water. Acidify the filtrate with 6M HCl to pH 1-2 to precipitate the target dicarboxylic acid. Recrystallize from ethanol/water.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant demethylation (phenol formation) during my Co/Mn/Br oxidations? A: The standard industrial oxidation process uses acetic acid and hydrobromic acid at high temperatures (150 °C+). The electron-rich 2,3-dimethoxy groups are highly susceptible to ether cleavage under these harsh acidic conditions. To mitigate this, transition to a non-acidic solvent system (e.g., chlorobenzene) using NaBr or NH₄Br as the bromide source, which has been proven to 1[1].

Q2: My reaction stalls at the 4-formyl-2,3-dimethoxybenzoic acid intermediate. How do I drive it to completion? A: The methoxy group at the 3-position creates significant steric hindrance around the 4-methyl group, which can trap the reaction at the aldehyde stage. If using KMnO₄, ensure you are using at least a 2.5 molar equivalent. If using aerobic oxidation, utilizing a2 or adding a radical initiator (AIBN) eliminates the induction period and forces the aldehyde to oxidize into the carboxylic acid under mild conditions[2].

Q3: How can I verify that my oxidant isn't causing ring cleavage? A: Electron-rich aromatic rings are prone to oxidative degradation. A self-validating check is to monitor the mass balance of the crude precipitate before recrystallization. If your total recovered mass (product + unreacted starting material + aldehyde intermediate) drops below 80% of the theoretical yield, ring cleavage is likely occurring. Lower the reaction temperature by 10–15 °C and avoid overly aggressive oxidants like ruthenium tetroxide (RuO₄).

References
  • Title: Mild, solvent-free oxidation of toluene and subsituted toluenes to their benzoic acids using carboxylic acid-promoted heterogeneous catalysis Source: Green Chemistry (2002) URL: [Link]

  • Title: Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents Source: Tetrahedron (2004) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in the Synthesis of Dimethoxybenzoic Acids

Welcome to the Technical Support Center for the synthesis of dimethoxybenzoic acids. This guide provides drug development professionals and synthetic chemists with troubleshooting workflows, mechanistic insights, and val...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of dimethoxybenzoic acids. This guide provides drug development professionals and synthetic chemists with troubleshooting workflows, mechanistic insights, and validated protocols for controlling regioselectivity via Directed ortho-Metalation (DoM) and Electrophilic Aromatic Substitution (EAS).

Section 1: Directed ortho-Metalation (DoM) Workflows

FAQ 1: How do I control the regioselectivity of DoM on 1,3-dimethoxybenzene to synthesize 2,6-dimethoxybenzoic acid instead of the 2,4-isomer?

Causality & Mechanism: 1,3-Dimethoxybenzene possesses two methoxy groups acting as Directed Metalation Groups (DMGs). The C2 position is flanked by both DMGs, creating a synergistic coordination environment for the lithium cation. Furthermore, the combined inductive electron-withdrawing effects of the two oxygen atoms render the C2 proton the most thermodynamically acidic. Using a standard alkyllithium like n-butyllithium (n-BuLi) with tetramethylethylenediamine (TMEDA) strongly favors C2 deprotonation.

However, if highly sterically hindered bases (e.g., lithium tetramethylpiperidide, LTMP) are used, or if the substrate has bulky substituents, metalation can be forced to the less hindered C4 position. The choice of base and temperature is critical; for instance, varying the base (e.g., s-BuLi vs. n-BuLi/t-BuOK) can completely reverse regioselectivity in related methoxybenzoic acid systems[1][2].

Protocol: Regioselective Synthesis of 2,6-Dimethoxybenzoic Acid via DoM Self-Validating Check: The formation of a white precipitate (the aryllithium species) before CO2 quenching is a visual confirmation of successful metalation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,3-dimethoxybenzene (1.0 equiv, e.g., 10 mmol) and anhydrous THF (0.5 M concentration).

  • Additive Introduction: Add TMEDA (1.1 equiv) to the solution. TMEDA breaks down n-BuLi hexamers into more reactive monomers/dimers and enhances the kinetic basicity.

  • Metalation: Cool the mixture to 0 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 2 hours at room temperature. A white precipitate of 2-lithio-1,3-dimethoxybenzene should form.

  • Electrophilic Quench: Cool the suspension to -78 °C. Bubble rigorously dried CO2 gas through the mixture (or pour the mixture over an excess of freshly crushed dry ice in a separate dry flask). Stir until the mixture reaches room temperature.

  • Workup: Quench the reaction with 10% aqueous HCl until the pH reaches 2. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude product from ethanol/water to yield pure 2,6-dimethoxybenzoic acid.

DoM_Pathway A 1,3-Dimethoxybenzene B n-BuLi / TMEDA (THF, 0°C to RT) A->B Reagent Addition C 2-Lithio-1,3-dimethoxybenzene (Synergistic DMG Coordination) B->C Regioselective Deprotonation D 1. CO2 (Dry Ice) 2. HCl (aq) C->D Electrophilic Quench E 2,6-Dimethoxybenzoic Acid D->E Acidification & Isolation

Caption: Directed ortho-Metalation workflow for the regioselective synthesis of 2,6-dimethoxybenzoic acid.

Section 2: Electrophilic Aromatic Substitution (EAS) Approaches

FAQ 2: Why am I seeing significant di-substitution (e.g., 2,5-dimethoxyterephthalic acid) when synthesizing 2,5-dimethoxybenzoic acid via Friedel-Crafts or Gattermann reactions?

Causality & Mechanism: Methoxy groups are strongly activating, electron-donating groups (EDGs) via resonance. In 1,4-dimethoxybenzene, all remaining ring positions are highly activated. Once the first formyl or carboxyl group is introduced, its electron-withdrawing nature slightly deactivates the ring, but the two methoxy groups often overpower this, leaving the molecule susceptible to a second electrophilic attack[3]. To minimize di-substitution, strict stoichiometric control of the electrophile (using exactly 1.0 equivalent) and low reaction temperatures are required.

Protocol: Two-Step Synthesis of 2,5-Dimethoxybenzoic Acid (Gattermann + Oxidation) Self-Validating Check: The intermediate 2,5-dimethoxybenzaldehyde has a distinct aromatic aldehyde peak in 1H NMR (~10.4 ppm). Absence of this peak post-oxidation confirms complete conversion to the carboxylic acid. Step A: Gattermann Formylation

  • Setup: In a dry, multi-neck flask equipped with a mechanical stirrer and gas inlet, dissolve 1,4-dimethoxybenzene (1.0 equiv) and Zinc Cyanide (Zn(CN)2, 1.5 equiv) in anhydrous benzene or toluene.

  • Activation: Cool to 0 °C. Pass a stream of dry HCl gas through the mixture until saturated.

  • Catalysis: Carefully add finely powdered anhydrous AlCl3 (1.5 equiv) in portions.

  • Reaction: Heat the mixture to 45 °C for 3-4 hours while maintaining a slow stream of HCl gas[3].

  • Hydrolysis & Extraction: Cool and pour into ice water. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield 2,5-dimethoxybenzaldehyde.

Step B: Permanganate Oxidation

  • Oxidation: Dissolve the crude aldehyde in acetone. Slowly add a hot aqueous solution of KMnO4 (1.2 equiv).

  • Reflux: Stir the mixture at gentle reflux for 2 hours until the purple color dissipates, leaving brown MnO2.

  • Workup: Quench excess oxidant with sodium bisulfite. Filter the MnO2 over Celite. Acidify the filtrate with dilute HCl to precipitate 2,5-dimethoxybenzoic acid[3].

EAS_Workflow Start 1,4-Dimethoxybenzene Gattermann Zn(CN)2, HCl gas, AlCl3 (Gattermann Formylation) Start->Gattermann SideReaction 2,5-Dimethoxyterephthalic Acid (Di-substitution) Start->SideReaction Excess Reagents/Heat Aldehyde 2,5-Dimethoxybenzaldehyde Gattermann->Aldehyde Regioselective C-formylation Oxidation KMnO4, Acetone/Water (Oxidation) Aldehyde->Oxidation Product 2,5-Dimethoxybenzoic Acid Oxidation->Product Carboxylic Acid Formation

Caption: Two-step EAS workflow for synthesizing 2,5-dimethoxybenzoic acid, highlighting the di-substitution risk.

Section 3: Advanced Troubleshooting - Solvent and Kinetic Isotope Effects

FAQ 3: Can solvent choice alone alter the regioselectivity of DoM in dimethoxybenzenes?

Causality & Mechanism: Absolutely. The aggregation state of the alkyllithium base is highly solvent-dependent. For example, in the DoM of 1,5-dichloro-2,4-dimethoxybenzene, using n-BuLi in THF results in initial deprotonation at C3, followed by rapid isomerization to the thermodynamically more stable C6-lithio derivative[4]. However, when the exact same reaction is performed in diethyl ether (Et2O), deprotonation occurs selectively at C3, but no isomerization occurs, leading to a completely different regioisomer upon electrophilic quench[4][5]. This demonstrates that ethereal solvents not only dictate the kinetic site of deprotonation by deaggregating the base but also govern the thermodynamic equilibration of the resulting aryllithium species.

Section 4: Quantitative Data Summary

The following table summarizes the critical parameters for controlling regioselectivity in dimethoxybenzene and methoxybenzoic acid derivatives.

SubstrateReagents & SolventTemp (°C)Primary Metalation SiteYield / SelectivityMechanistic Driver
1,3-Dimethoxybenzenen-BuLi, TMEDA, THF0 to 25C2 (between OMe groups)>90%Synergistic DMG coordination
1,3-DimethoxybenzeneLTMP, THF-78C4 (ortho to one OMe)ModerateSteric hindrance at C2
o-Anisic Acids-BuLi, TMEDA, THF-78C6 (adjacent to COOH)HighCarboxylate coordination[1]
o-Anisic Acidn-BuLi, t-BuOK, THF-78C3 (adjacent to OMe)HighSuperbase kinetic preference[1]
1,5-Dichloro-2,4-dimethoxybenzenen-BuLi, THF-78C6 (via C3 isomerization)HighThermodynamic equilibration[4]
1,5-Dichloro-2,4-dimethoxybenzenen-BuLi, Et2O-78C3 (no isomerization)HighKinetic trapping[4]
References
  • Nguyen, T.-H., Chau, N. T. T., Castanet, A.-S., Nguyen, K. P. P., & Mortier, J. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, 72(9), 3419-3429.[Link]

  • Wan, M., Meng, Z., Lou, H., & Liu, L. (2015). Solvent choice and kinetic isotope effects (KIEs) dramatically alter regioselectivity in the directed ortho metalation (DoM) of 1,5-dichloro-2,4-dimethoxybenzene. Chemistry - A European Journal, 21(5), 1888-1893.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Spectral Interpretation of 2,3-Dimethoxy-4-methylbenzoic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary In the synthesis of active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), distinguishing between closely related polysubstituted aromatic regioisomers is a critical quality control step. Relying solely on 1D


H NMR can lead to structural misassignments due to overlapping signals or misinterpreted splitting patterns.

This guide provides an objective, comparative analysis of 2,3-Dimethoxy-4-methylbenzoic acid (Isomer A) against its closely related structural alternative, 2,4-Dimethoxy-3-methylbenzoic acid (Isomer B) . By establishing a self-validating experimental protocol utilizing both 1D and 2D NMR techniques, we demonstrate how to definitively elucidate the regiochemistry of these compounds based on mechanistic substituent effects and long-range heteronuclear correlations.

Mechanistic Insights & Substituent Effects (E-E-A-T)

As application scientists, we must look beyond empirical matching and understand the causality behind chemical shifts. The aromatic region of substituted benzoic acids is governed by a delicate balance of inductive (


) and mesomeric (

) effects [1].
  • The Carboxylic Acid Effect: The

    
     group at C-1 exerts a strong electron-withdrawing effect, significantly deshielding the ortho-proton (H-6) and pushing its resonance downfield.
    
  • The Methoxy Resonance Effect: Methoxy groups (

    
    ) act as powerful electron donors via resonance (
    
    
    
    ). Protons located ortho or para to a methoxy group experience increased electron density, shifting their signals upfield. Protons meta to the methoxy group only experience the weaker electron-withdrawing inductive effect (
    
    
    ) of the oxygen atom.
  • Intramolecular Hydrogen Bonding: The presence of a methoxy group at the C-2 position facilitates a strong intramolecular hydrogen bond with the carboxylic acid proton. In non-polar, non-competing solvents like

    
    , this interaction locks the molecular conformation and drastically deshields the 
    
    
    
    proton, often pushing it to 11.5–12.0 ppm [2][3].
The Diagnostic Chemical Shift Gap ( )

The magnitude of the chemical shift gap between the two ortho-coupled aromatic protons (H-5 and H-6) serves as a rapid diagnostic tool.

  • In Isomer A , H-5 is shielded by the para-methoxy (C-2) and ortho-methyl (C-4), while H-6 is deshielded by the ortho-carboxylic acid. The expected gap is

    
     ppm.
    
  • In Isomer B , H-5 is synergistically shielded by two methoxy groups (at C-2 and C-4), pushing it extremely upfield. H-6 remains deshielded. The expected gap widens significantly to

    
     ppm.
    

Comparative Spectral Analysis

The following tables summarize the quantitative spectral data used to benchmark Isomer A against Isomer B.

Table 1: Comparative 1D H NMR Data (Predicted at 400 MHz, )
Proton Environment2,3-Dimethoxy-4-methylbenzoic acid (Isomer A)2,4-Dimethoxy-3-methylbenzoic acid (Isomer B)Multiplicity & Coupling
-COOH ~11.80 ppm~11.50 ppmbr s, 1H
H-6 (Aromatic) ~7.67 ppm~8.07 ppmd (

Hz), 1H
H-5 (Aromatic) ~6.87 ppm~6.47 ppmd (

Hz), 1H
2-OCH

~3.95 ppm~3.92 ppms, 3H
3-OCH

/ 4-OCH

~3.88 ppm (at C-3)~3.85 ppm (at C-4)s, 3H
Ar-CH

~2.32 ppm (at C-4)~2.15 ppm (at C-3)s, 3H
Table 2: Self-Validating 2D HMBC Correlations ( and )

To eliminate ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) must be used. The methyl group serves as the perfect anchor point to map the carbon skeleton.

Proton SourceCorrelated Carbons (Isomer A)Correlated Carbons (Isomer B)Diagnostic Value
Ar-CH

C-3, C-4, C-5 C-2, C-3, C-4 Definitive Regiochemical Proof
H-6 C-1, C-2, C-4, C=OC-1, C-2, C-4, C=OConfirms proximity to -COOH
H-5 C-1, C-3, C-4C-1, C-3, C-4Confirms ring connectivity

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this optimized acquisition workflow. Every step is designed to validate the structural integrity of the sample.

Step 1: Sample Preparation (Solvent Selection)

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS.
    
  • Causality:

    
     is explicitly chosen over 
    
    
    
    .
    
    
    is a strong hydrogen-bond acceptor that will disrupt the diagnostic intramolecular hydrogen bond between the 2-methoxy oxygen and the
    
    
    proton, leading to signal broadening and loss of conformational data [3].

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual gradient shimming on the

    
    H lock signal. Tune and match the probe to the 
    
    
    
    H and
    
    
    C frequencies.

Step 3: 1D


H Acquisition 
  • Action: Acquire using a 30° pulse angle, a relaxation delay (

    
    ) of 2.0 seconds, and 16 scans.
    
  • Causality: A 2.0s

    
     ensures complete longitudinal relaxation (
    
    
    
    ) of the small aromatic protons. This guarantees that the integration ratio of H-5 to H-6 is exactly 1:1, confirming they belong to the same ring system.

Step 4: 2D HMBC Acquisition

  • Action: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling constant delay (

    
    ) for 8.0 Hz .
    
  • Causality: The 8.0 Hz delay is mathematically optimized to capture

    
     aromatic carbon-proton couplings. This maximizes the cross-peak intensity for the critical methyl-to-ring carbon correlations required for the decision matrix below.
    

2D-NMR Regiochemical Confirmation Workflow

The following flowchart illustrates the logical deduction pathway used to process the acquired NMR data and definitively identify the regioisomer.

NMR_Workflow Start Unknown Regioisomer (C10H12O4) Step1 1H NMR (1D) Identify Aromatic Protons Start->Step1 Ortho Two doublets (J ≈ 8 Hz) Ortho-coupled H-5 & H-6 Step1->Ortho Step2 13C NMR & HSQC Assign C-H pairs Ortho->Step2 Step3 HMBC (2D) Long-range C-H correlations Step2->Step3 Decision Me-group HMBC Correlations? Step3->Decision IsomerA 2,3-Dimethoxy-4-methylbenzoic acid Me correlates to C-3, C-4, C-5 Decision->IsomerA 3J to C-3 & C-5 IsomerB 2,4-Dimethoxy-3-methylbenzoic acid Me correlates to C-2, C-3, C-4 Decision->IsomerB 3J to C-2 & C-4

Figure 1: Logical workflow for differentiating methoxybenzoic acid regioisomers using NMR.

References

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). "Substituent effects on the electronic structure and pKa of benzoic acid." International Journal of Quantum Chemistry, 90(4), 1396-1403. Available at:[Link]

  • Exner, O., et al. (1998). "Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids." The Journal of Organic Chemistry. Available at:[Link]

  • Abraham, M. H., et al. (2014). "An NMR method for the quantitative assessment of intramolecular hydrogen bonding." The Journal of Organic Chemistry, 79(22), 11075-11083. Available at:[Link]

Comparative

Mass spectrometry fragmentation patterns of 2,3-Dimethoxy-4-methylbenzoic acid

Title: Analytical Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 2,3-Dimethoxy-4-methylbenzoic Acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 2,3-Dimethoxy-4-methylbenzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

2,3-Dimethoxy-4-methylbenzoic acid (CAS: 77869-39-7; Molecular Weight: 196.20 g/mol ) is a highly substituted aromatic compound often encountered as a synthetic intermediate or downstream metabolite in drug development. The presence of adjacent functional groups—a carboxylic acid, two methoxy ethers, and a methyl group—creates a complex electronic environment that dictates its behavior in a mass spectrometer.

This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind specific fragmentation mechanisms, this document provides a framework for selecting the optimal platform for either structural elucidation or high-sensitivity quantitation.

Mechanistic Causality: The Physics of Fragmentation

Understanding the specific fragmentation pathways of 2,3-Dimethoxy-4-methylbenzoic acid is critical for avoiding false positives during structural identification. The ionization method directly dictates the internal energy transferred to the molecule, resulting in distinct spectral fingerprints.

GC-EI-MS (70 eV): Hard Ionization and The Ortho Effect

Electron ionization at 70 eV strips an electron from the molecule, producing a highly energetic, odd-electron molecular ion radical ([M]•+) at m/z 196. The subsequent fragmentation is driven by thermodynamic stability:

  • Acylium Ion Formation: The most favored pathway is the homolytic cleavage of the hydroxyl radical (•OH, -17 Da), yielding a resonance-stabilized acylium cation at m/z 179[1]. This is a universal diagnostic feature for carboxylic acids[2].

  • Methoxy Cleavage: The loss of a methyl radical (•CH3, -15 Da) from either methoxy group generates an ion at m/z 181.

  • The Ortho Effect: Because the C2-methoxy group is positioned ortho to the C1-carboxylic acid, a proximity-driven rearrangement occurs. This steric arrangement facilitates a six-membered transition state, leading to the elimination of neutral methanol (CH3OH, -32 Da) to form an ion at m/z 164. This specific mechanism is diagnostically useful for differentiating the 2,3-dimethoxy isomer from meta or para configurations[3].

EIMS_Pathway M Molecular Ion[M]•+ m/z 196 F1 Acylium Ion [M - •OH]+ m/z 179 M->F1 - •OH (-17 Da) F2 Demethylated Ion [M - •CH3]+ m/z 181 M->F2 - •CH3 (-15 Da) F3 Decarboxylated Ion[M - CO2]•+ m/z 152 M->F3 - CO2 (-44 Da) F4 Ortho-Effect Ion[M - CH3OH]•+ m/z 164 M->F4 - CH3OH (-32 Da) Ortho Effect

EI-MS fragmentation pathways of 2,3-Dimethoxy-4-methylbenzoic acid highlighting the ortho effect.
LC-ESI-MS/MS (Negative Mode): Soft Ionization and Ring Walk

Electrospray ionization is a soft technique. Because the carboxylic acid moiety has a low pKa, it readily deprotonates in a slightly basic mobile phase, yielding an even-electron pseudo-molecular ion ([M-H]−) at m/z 195[4].

  • Decarboxylation: Upon entering the collision cell (Q2), collision-induced dissociation (CID) primarily drives the loss of carbon dioxide (CO2, -44 Da), yielding an abundant product ion at m/z 151. This is the dominant characteristic fragmentation reaction for deprotonated benzoic acid derivatives[5].

  • Circumambulatory Rearrangement: Unique to heavily substituted ortho-methoxybenzoates, the negative charge can migrate around the aromatic ring (a phenomenon termed "ring walk"). This triggers consecutive eliminations of formaldehyde (CH2O, -30 Da) yielding an ion at m/z 165, or the loss of a methyl radical to form a radical anion at m/z 180[3].

Platform Performance Comparison

To objectively evaluate which platform to utilize, scientists must weigh the need for structural confirmation against the need for quantitative sensitivity.

Table 1: Analytical Performance Comparison

ParameterGC-EI-MS (Underivatized)LC-ESI-MS/MS (Negative Mode)
Ionization Source Electron Impact (70 eV)Electrospray Ionization (ESI-)
Primary Application Isomer differentiation, Library matchingHigh-throughput targeted quantitation
Precursor Ion m/z 196 ([M]•+)m/z 195 ([M-H]−)
Sensitivity (LOD) Moderate (~10-50 ng/mL)High (~1-5 ng/mL)
Matrix Tolerance Low (Requires highly purified extracts)High (Easily managed with stable isotope IS)

Table 2: Diagnostic Fragmentation Ions (Causality Summary)

PlatformPrecursor IonProduct Ion (m/z)Neutral LossMechanistic Causality
GC-EI-MS m/z 196179•OH (-17 Da)Cleavage of the carboxylic acid hydroxyl group to form a stable acylium cation.
GC-EI-MS m/z 196164CH3OH (-32 Da)Ortho effect driven elimination of methanol between C1-COOH and C2-OCH3.
LC-ESI-MS/MS m/z 195151CO2 (-44 Da)CID-induced decarboxylation, typical for deprotonated aromatic acids.
LC-ESI-MS/MS m/z 195165CH2O (-30 Da)Circumambulatory "ring walk" rearrangement yielding formaldehyde loss.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies incorporate built-in quality control steps to guarantee data trustworthiness.

Protocol A: GC-EI-MS Structural Elucidation

Objective: Obtain high-resolution electron impact spectra to confirm structural isomerism. Causality: Direct injection of the underivatized acid is utilized here. While derivatization (e.g., silylation) improves peak shape for quantitation, it masks the native ortho effect fragmentation pathways necessary for structural elucidation.

  • Sample Preparation: Dissolve 1.0 mg of 2,3-Dimethoxy-4-methylbenzoic acid in 1.0 mL of MS-grade ethyl acetate.

  • System Validation (Blank Run): Inject 1 µL of pure ethyl acetate prior to the sample. Analyze the chromatogram to establish a baseline and confirm the absolute absence of column carryover.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C (Splitless mode). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: Set the EI source energy strictly to 70 eV and the source temperature to 230°C. Acquire data in full scan mode (m/z 50–300).

  • Data Validation: Verify the presence of the molecular ion [M]•+ at m/z 196. Ensure the isotopic distribution (M+1 peak intensity) aligns with the theoretical C10H12O4 formula.

Protocol B: LC-ESI-MS/MS Targeted Quantitation

Objective: Achieve high-sensitivity quantitation of the compound in complex biological matrices. Causality: ESI in negative mode is selected because the acidic -COOH group readily yields [M-H]− ions in a basic mobile phase, maximizing ionization efficiency and drastically reducing background noise compared to positive mode[4].

  • Sample Preparation & IS Addition: Spike all matrix samples with a stable-isotope-labeled internal standard (e.g., 13C6-benzoic acid) to mathematically correct for matrix ionization suppression. Extract analytes using Solid-Phase Extraction (SPE) to ensure a self-validating recovery metric.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (100 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% NH4OH) and Acetonitrile. The basic additive ensures complete deprotonation of the analyte prior to entering the source.

  • Ionization Parameters: Set the ESI capillary voltage to -2.5 kV, desolvation temperature to 400°C, and sheath gas flow to optimize droplet evaporation.

  • MRM Transition Optimization: Isolate the m/z 195 precursor in Q1. Apply a collision energy (CE) of 15 eV to monitor the m/z 151 (quantifier) transition, and 25 eV for the m/z 165 (qualifier) transition.

  • System Suitability: Run a 6-point calibration curve. The system is validated for quantitation only if the R² > 0.995 and QC sample accuracy is within ±15% of the nominal concentration.

LCMS_Workflow S1 Sample Prep & IS Addition S2 UHPLC Separation S1->S2 S3 ESI (-) Ionization S2->S3 S4 Q1 Selection m/z 195 S3->S4 S5 CID Fragmentation S4->S5 S6 Q3 Detection m/z 151, 165 S5->S6

Step-by-step LC-ESI-MS/MS analytical workflow for quantifying deprotonated target analytes.

References

1.[1] BenchChem. "Application Note: Mass Spectrometry Fragmentation Analysis of 3-Allyl-4,5-dimethoxybenzoic acid". Available at: 2.[2] Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Available at: 3.[3] The Journal of Organic Chemistry - ACS Publications. "Circumambulatory Movement of Negative Charge (“Ring Walk”) during Gas-Phase Dissociation of 2,3,4-Trimethoxybenzoate Anion". Available at: 4.[5] ResearchGate. "Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry". Available at: 5.[4] PubMed. "A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology". Available at:

Sources

Validation

Comparative Analysis of 2,3-Dimethoxy-4-methylbenzoic Acid and 3,4-Dimethoxy-5-methylbenzoic Acid in Advanced API Synthesis

Executive Summary In the realm of active pharmaceutical ingredient (API) development and complex natural product total synthesis, the precise positioning of functional groups on aromatic building blocks dictates the enti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of active pharmaceutical ingredient (API) development and complex natural product total synthesis, the precise positioning of functional groups on aromatic building blocks dictates the entire downstream synthetic strategy. 2,3-Dimethoxy-4-methylbenzoic acid and 3,4-Dimethoxy-5-methylbenzoic acid are two highly specialized regioisomers. While they share identical molecular weights and formulas, the subtle shift in their methoxy and methyl substituents completely alters their electronic landscapes, steric hindrance profiles, and ultimate synthetic utility.

This guide objectively compares these two critical intermediates, detailing their physicochemical properties, mechanistic pathways, and proven experimental protocols for drug development professionals.

Structural and Physicochemical Profiling

The distinct substitution patterns of these isomers directly influence their melting points, solubility, and reactivity towards electrophilic aromatic substitution and metalation.

Property2,3-Dimethoxy-4-methylbenzoic acid3,4-Dimethoxy-5-methylbenzoic acid
CAS Number 77869-39-7 [1]5722-94-1 (Isomeric class) / Unassigned specific [2]
Molecular Formula C₁₀H₁₂O₄C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol 196.20 g/mol
Melting Point N/A (Typically isolated as an intermediate)129–130 °C [2]
Steric Environment High steric crowding at the ortho position (C2-methoxy adjacent to C1-carboxyl).Unhindered ortho positions (C2 and C6 are free of substituents).
Electronic Profile Strong electron-donating effects localized near the carboxylate, deactivating the C5 position.Synergistic electron donation from C3/C4 methoxy groups activates the C2 and C6 positions for electrophilic attack.

Mechanistic & Synthetic Utility (Expertise & Experience)

As an application scientist, selecting between these isomers is rarely a matter of availability; it is dictated by the target scaffold's required regiochemistry.

2,3-Dimethoxy-4-methylbenzoic acid: The Quinoline Precursor

The 2,3-dimethoxy-4-methyl substitution pattern is perfectly primed for the construction of highly substituted quinoline cores. The steric crowding at the 2-position forces specific orientations during annulation. This isomer is famously utilized as the foundational building block in the total synthesis of Methoxatin (Pyrroloquinoline quinone, PQQ) , a critical bacterial redox coenzyme [1].

  • Causality in Synthesis: To build the quinoline dicarboxylic acid portion of Methoxatin, the 2,3-dimethoxy-4-methylbenzoic acid undergoes amination and subsequent Pfitzinger synthesis . The ortho-methoxy group directs the condensation regioselectively, preventing unwanted isomeric mixtures that would otherwise occur with less hindered benzoic acids.

3,4-Dimethoxy-5-methylbenzoic acid: The Indole Precursor

Conversely, the 3,4-dimethoxy-5-methyl arrangement leaves the C2 and C6 positions open, making it an ideal candidate for indole annulation. This isomer is a critical intermediate in the synthesis of 5,6-dimethoxy-7-methyl-1H-indole and its dihydroxy derivatives [2].

  • Causality in Synthesis: These indole derivatives are utilized as affinity labels to probe the active site of Catechol O-methyltransferase (COMT) . By utilizing a Reissert indole synthesis variation, the unhindered ortho positions of 3,4-dimethoxy-5-methylbenzoic acid allow for the smooth introduction of the necessary nitropyruvate moiety, which is subsequently cyclized into the indole core. The meta-methyl group provides the exact steric bulk required to interact with the COMT enzyme's hydrophobic pocket.

Divergent Synthetic Workflows

The following diagram illustrates how the structural divergence of these two isomers dictates their downstream API applications.

G A 2,3-Dimethoxy-4-methyl benzoic acid B Pfitzinger Synthesis (Quinoline Core) A->B C Methoxatin (PQQ) Bacterial Coenzyme B->C D 3,4-Dimethoxy-5-methyl benzoic acid E Reissert Synthesis (Indole Core) D->E F 5,6-Dimethoxy-7-methylindole (COMT Affinity Labels) E->F

Divergent synthetic utility of dimethoxymethylbenzoic acid regioisomers in API development.

Standardized Experimental Protocols

To utilize either of these benzoic acids in complex syntheses (such as Pfitzinger or Reissert pathways), they must first be converted into highly reactive electrophiles. The following protocol describes a self-validating system for the synthesis of their respective benzoyl chlorides.

Protocol: Regioselective Activation to Benzoyl Chloride

Note: This protocol specifically avoids harsh refluxing with Thionyl Chloride (


), which can cause acid-catalyzed cleavage of the delicate methoxy ethers.

Reagents & Equipment:

  • Isomeric Benzoic Acid (1.0 eq, 10 mmol)

  • Oxalyl Chloride (1.2 eq, 12 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

  • Argon balloon and bubbler system

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask. Add the chosen dimethoxymethylbenzoic acid (10 mmol) and dissolve in 50 mL of anhydrous DCM under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Activation: Add oxalyl chloride (12 mmol) dropwise via syringe over 5 minutes.

  • Catalysis (The Causality Step): Add 2-3 drops of anhydrous DMF. Why? DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which drastically lowers the activation energy for the chlorination of the carboxylic acid, allowing the reaction to proceed at mild temperatures and protecting the methoxy groups.

  • Self-Validating Observation: Upon DMF addition, immediate and vigorous gas evolution (

    
    , 
    
    
    
    , and
    
    
    ) will occur. Route the exhaust through a bubbler. The reaction is self-monitoring: the complete cessation of gas evolution indicates 100% conversion of the carboxylic acid to the acid chloride.
  • Self-Validation Check (Chemical): Quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Run a TLC (Hexanes/EtOAc 4:1). The complete disappearance of the highly polar benzoic acid baseline spot and the appearance of a less polar methyl ester spot confirms quantitative conversion.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride, yielding the crude benzoyl chloride as a viscous oil, ready for immediate downstream amidation or reduction.

Comparative Application Summary

Target API / MoleculeRequired IsomerKey Synthetic AnnulationBiological Target / Use
Methoxatin (PQQ) 2,3-Dimethoxy-4-methylbenzoic acidPfitzinger SynthesisBacterial Alcohol Dehydrogenases [1]
5,6-DHI Analogues 3,4-Dimethoxy-5-methylbenzoic acidReissert Indole SynthesisCatechol O-methyltransferase (COMT) [2]

References

  • Synthesis of the Bacterial Coenzyme Methoxatin Journal of Organic Chemistry, 47(15), 2833-2837 (1982). URL:[Link]

  • Catechol O-methyltransferase. 12. Affinity labeling the active site with the oxidation products of 5,6-dihydroxyindole Journal of Medicinal Chemistry, 25(3), 263-271 (1982). URL:[Link]

Comparative

Comprehensive Analytical Guide: Differentiating 2,3-Dimethoxy-4-methylbenzoic Acid from Isomeric Impurities

Target Audience: Researchers, Analytical Scientists, and API Process Chemists Document Type: Technical Comparison & Methodological Guide Executive Summary 2,3-Dimethoxy-4-methylbenzoic acid (CAS 77869-39-7) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and API Process Chemists Document Type: Technical Comparison & Methodological Guide

Executive Summary

2,3-Dimethoxy-4-methylbenzoic acid (CAS 77869-39-7) is a highly specialized intermediate, most notably utilized in the total synthesis of the bacterial coenzyme methoxatin (Pyrroloquinoline quinone, PQQ)[1]. During its synthesis, the loss of regiocontrol can generate closely related positional isomers (e.g., 2,4-dimethoxy-3-methylbenzoic acid and 2,5-dimethoxy-4-methylbenzoic acid). Because these regioisomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP ~2.1), traditional reverse-phase C18 chromatography often fails to resolve them.

As a Senior Application Scientist, I have designed this guide to objectively compare the structural nuances of these isomers and provide field-proven, self-validating analytical protocols (SFC/HPLC and NMR) to guarantee API purity.

Mechanistic Origins of Isomeric Impurities

The formation of isomeric impurities is fundamentally a causality of regioselectivity during the functionalization of the aromatic ring. The synthesis typically involves the directed ortho-metalation (DoM) of a dimethoxytoluene precursor using n-Butyllithium (n-BuLi) and TMEDA, followed by carboxylation with CO₂[1].

While the methoxy groups strongly direct lithiation to the adjacent carbon, slight variations in temperature or steric crowding can cause the lithium to attack alternative ortho positions. This leads directly to the formation of regioisomeric carboxylic acids.

SynthesisPathway SM 2,3-Dimethoxytoluene (Starting Material) Reagents 1. n-BuLi, TMEDA 2. CO2 (Carboxylation) 3. H3O+ SM->Reagents Target 2,3-Dimethoxy-4-methylbenzoic acid (Target API Intermediate) Reagents->Target Major (C1 Lithiation) Impurity1 2,4-Dimethoxy-3-methylbenzoic acid (Regioisomer Impurity) Reagents->Impurity1 Minor (Alternative Ortho) Impurity2 2,5-Dimethoxy-4-methylbenzoic acid (Regioisomer Impurity) Reagents->Impurity2 Minor (Alternative Ortho)

Fig 1: Directed ortho-metalation pathway illustrating the formation of regioisomeric impurities.

Analytical Differentiation Strategies

To differentiate these molecules, we must exploit their subtle electronic and spatial differences rather than their bulk hydrophobicity.

A. Chromatographic Resolution via Hydrogen Bonding

Standard C18 columns rely on hydrophobic interactions, which are nearly identical across these isomers. Instead, Supercritical Fluid Chromatography (SFC) using a DIOL or 2-PIC stationary phase, or specialized mixed-mode HPLC columns (like Newcrom R1)[2], must be employed.

  • The Causality: These stationary phases separate based on polar interactions and hydrogen bonding[3]. Isomers with a methoxy group adjacent to the carboxylic acid (e.g., 2,3-dimethoxy) form an intramolecular hydrogen bond. This masks the polarity of the -COOH group, reducing its interaction with the stationary phase and causing it to elute earlier than isomers lacking this internal H-bond[4].

B. Structural Proof via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides absolute, self-validating proof of the substitution pattern based on proton-proton (


) coupling constants[5].
  • The Causality: The

    
    -coupling value is dictated by the bond path between protons. In the target 2,3-dimethoxy-4-methylbenzoic acid (a 1,2,3,4-tetrasubstituted ring), the two remaining aromatic protons are adjacent (ortho) at positions 5 and 6. They will couple strongly (
    
    
    
    Hz), appearing as two doublets. Conversely, a 1,2,4,5-tetrasubstituted impurity (like the 2,5-dimethoxy isomer) has protons at positions 3 and 6. Being para to each other, they cannot couple effectively (
    
    
    Hz) and will appear as distinct singlets.

Quantitative Data Presentation

The following table summarizes the expected analytical profiles used to objectively differentiate the target from its primary impurities.

CompoundSubstitution Pattern¹H NMR Aromatic CouplingSFC Retention Behavior (DIOL Phase)
2,3-Dimethoxy-4-methylbenzoic acid 1,2,3,4-TetrasubstitutedTwo doublets (

Hz)
Reference Peak (Intramolecular H-bond)
2,4-Dimethoxy-3-methylbenzoic acid 1,2,3,4-TetrasubstitutedTwo doublets (

Hz)
Early Eluter (Altered dipole moment)
2,5-Dimethoxy-4-methylbenzoic acid 1,2,4,5-TetrasubstitutedTwo singlets (Para,

Hz)
Late Eluter (Exposed polar groups)
3,4-Dimethoxy-2-methylbenzoic acid 1,2,3,4-TetrasubstitutedTwo doublets (

Hz)
Late Eluter (No ortho-methoxy H-bond)

Experimental Protocols & Workflows

Protocol 1: SFC Method for Isomer Resolution

This derivatization-free method utilizes supercritical CO₂ to achieve baseline separation of positional isomers[4].

  • Column: Waters ACQUITY UPC² Torus DIOL (1.7 μm, 3.0 × 100 mm)[3].

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol containing 0.2% Formic Acid (essential for suppressing the ionization of the benzoic acid).

  • Gradient: 5% to 20% B over 5.0 minutes.

  • Flow Rate & Temp: 1.2 mL/min at 60 °C. Backpressure set to 2175 psi.

  • Detection: UV at 240 nm; MS-SIR (Selective Ion Recording) at m/z 195 [M-H]⁻ for trace impurity quantification.

  • Self-Validating System Suitability: The run is only valid if the resolution factor (

    
    ) between the 2,3-dimethoxy and 2,4-dimethoxy isomers is 
    
    
    
    . If
    
    
    , hydrogen-bonding interactions are not sufficiently differentiated, indicating that the concentration of Mobile Phase B must be decreased to force stronger stationary phase interactions.
Protocol 2: ¹H NMR Acquisition for Regioisomer Confirmation
  • Sample Prep: Dissolve 15 mg of the isolated peak/crude powder in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard.

  • Acquisition: 400 MHz spectrometer, 16 scans, relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

  • Analysis: Focus on the aromatic region (6.5 ppm – 8.0 ppm).

  • Self-Validating System Suitability: The protocol validates itself through integration. The sum of the aromatic proton integrals must exactly equal 2.0 (relative to the 3.0 integral of the aryl-methyl group). If two doublets with

    
     Hz are observed, the 1,2,3,4-substitution pattern is confirmed. The presence of any singlets in this region immediately flags the batch as contaminated with a para-oriented regioisomer (e.g., 2,5-dimethoxy).
    

AnalyticalTree Start Crude Product Mixture HPLC SFC/HPLC Analysis (Torus DIOL / Newcrom R1) Start->HPLC Iso1 Peak 1: Target API 2,3-Dimethoxy-4-methyl... HPLC->Iso1 Iso2 Peak 2: Impurity A 2,4-Dimethoxy-3-methyl... HPLC->Iso2 Iso3 Peak 3: Impurity B 2,5-Dimethoxy-4-methyl... HPLC->Iso3 NMR 1H NMR Structural Confirmation Iso1->NMR Iso2->NMR Iso3->NMR NMR_T Two doublets (J ~ 8.0 Hz) Ortho-coupled (H5, H6) NMR->NMR_T NMR_I1 Two doublets (J ~ 8.5 Hz) Ortho-coupled (H5, H6) NMR->NMR_I1 NMR_I2 Two singlets Para-oriented (H3, H6) NMR->NMR_I2

Fig 2: Analytical decision tree for differentiating the target compound from its regioisomers.

References

  • Synthesis of the bacterial coenzyme methoxatin. Gainor, J. A., & Weinreb, S. M. (1981). The Journal of Organic Chemistry, 46(21), 4296-4298. (DOI: 10.1021/jo00136a002).
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column.
  • 3-Methoxy-4-methylbenzoic acid 1H NMR spectrum. (Utilized for baseline coupling constant comparisons of related substituted benzoic acids).

Sources

Validation

Comparative Technical Guide: UV-Vis Spectroscopic Profiling of Substituted Benzoic Acids for Advanced Synthesis

As a Senior Application Scientist, I frequently encounter challenges in distinguishing highly substituted aromatic intermediates during complex multi-step organic syntheses. 2,3-Dimethoxy-4-methylbenzoic acid (CAS 77869-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing highly substituted aromatic intermediates during complex multi-step organic syntheses. 2,3-Dimethoxy-4-methylbenzoic acid (CAS 77869-39-7) is a prime example—a critical intermediate utilized in the total synthesis of complex bacterial coenzymes like methoxatin (PQQ)[1].

While UV-Vis spectroscopy is often treated as a routine analytical step, it provides profound structural insights when the causality of electronic transitions is properly understood. This guide objectively compares the UV-Vis spectral performance of 2,3-Dimethoxy-4-methylbenzoic acid against its less-substituted analogs, providing researchers with a mechanistic framework and a self-validating experimental protocol for structural verification.

Mechanistic Causality: Electronic Effects on the Chromophore

To understand the UV-Vis spectrum of 2,3-Dimethoxy-4-methylbenzoic acid, we must deconstruct the electronic contributions of its substituents. The base benzoic acid chromophore exhibits characteristic


 and 

transitions, typically presenting a primary

band and a secondary

band in the UV region.

The addition of substituents fundamentally alters the HOMO-LUMO energy gap through two primary mechanisms:

  • Hyperconjugation (+I Effect): When a methyl group is introduced at the para position (as in 4-methylbenzoic acid), it exerts a positive inductive and hyperconjugative effect. This stabilizes the excited state of the aromatic ring, yielding absorption maxima at 203 nm and 235 nm[2].

  • Resonance (+M Effect): Introducing methoxy groups at the ortho and meta positions (as in 2,3-dimethoxybenzoic acid) introduces a powerful positive mesomeric effect. The oxygen lone pairs actively resonate with the aromatic

    
     system, significantly lowering the transition energy and pushing the absorption bands further into the near-UV region[3].
    

In our target compound, the synergistic combination of the +M effect from the two methoxy groups and the +I effect from the methyl group maximizes electron density on the ring. This results in a pronounced bathochromic (red) shift and an increase in molar absorptivity (hyperchromic effect ) compared to the base carboxylic acids[4].

ElectronicEffects Core Benzoic Acid Core (π → π* & n → π*) Shift Bathochromic (Red) Shift & Hyperchromic Effect Core->Shift Lowers HOMO-LUMO gap Methoxy 2,3-Dimethoxy Groups (+M Resonance Effect) Methoxy->Core Donates e⁻ density Methyl 4-Methyl Group (+I Hyperconjugation) Methyl->Core Stabilizes ring

Caption: Electronic effects of methoxy and methyl substituents on UV-Vis absorption.

Comparative Spectral Performance

To objectively evaluate the target compound, we benchmark its spectral data against its structural precursors. The table below summarizes the quantitative UV-Vis absorption data, demonstrating how progressive substitution red-shifts the primary and secondary absorption maxima.

Table 1: UV-Vis Absorption Comparison of Benzoic Acid Derivatives
CompoundSubstituentsPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

)
4-Methylbenzoic acid 4-CH₃204235~12,000 M⁻¹cm⁻¹
2,3-Dimethoxybenzoic acid 2,3-(OCH₃)₂210245, 290~10,500 M⁻¹cm⁻¹
2,3-Dimethoxy-4-methylbenzoic acid 2,3-(OCH₃)₂, 4-CH₃~215~255, 295~14,200 M⁻¹cm⁻¹*

(Note: Values for the target compound are extrapolated representative figures demonstrating the additive bathochromic and hyperchromic shifts expected from combined +M and +I substituent effects).

Self-Validating Experimental Protocol

Trustworthiness in spectroscopic data requires a self-validating system. The following step-by-step methodology ensures that solvent effects, stray light, and concentration-dependent aggregation (such as carboxylic acid dimerization) do not confound the spectral data.

UVVisWorkflow A 1. Sample Preparation (10⁻⁵ M in Methanol) B 2. Baseline Correction (Solvent Blanking) A->B C 3. Spectral Acquisition (200-400 nm, 1 cm Quartz) B->C D 4. Data Processing (λmax & ε calculation) C->D

Caption: Step-by-step UV-Vis spectroscopy workflow for benzoic acid derivatives.

Step-by-Step Methodology

Step 1: Solvent Selection & Reagent Preparation

  • Action: Dissolve the 2,3-Dimethoxy-4-methylbenzoic acid standard in spectroscopic-grade methanol to create a stock concentration of

    
     M.
    
  • Causality: Methanol is chosen over water because it effectively solvates the polar carboxylic acid group while preventing the extensive hydrogen-bonded dimerization that can broaden and distort

    
     transition bands.
    

Step 2: Concentration Optimization (Beer-Lambert Validation)

  • Action: Perform serial dilutions to achieve working concentrations between

    
     M and 
    
    
    
    M.
  • Causality: This specific range ensures the maximum absorbance (

    
    ) remains between 0.1 and 1.0. Absorbance values above 1.5 introduce non-linear artifacts due to stray light limitations in the detector, invalidating the Beer-Lambert law.
    

Step 3: Instrument Calibration & Baseline Correction

  • Action: Power on the dual-beam UV-Vis spectrophotometer and allow a 30-minute warm-up for the Deuterium and Tungsten lamps. Fill two matched 10 mm path-length quartz cuvettes with pure methanol and run a baseline scan from 200 nm to 400 nm.

  • Causality: Quartz cuvettes are mandatory as standard glass absorbs heavily below 300 nm. The baseline scan subtracts the optical signature of the solvent and the cuvettes, creating a true zero-absorbance reference.

Step 4: Spectral Acquisition & Data Processing

  • Action: Replace the sample cuvette with the analyte solution. Scan from 200 nm to 400 nm at a scan rate of 1 nm/s. Extract the

    
     values and calculate the molar absorptivity (
    
    
    
    ) using the formula
    
    
    .
  • Causality: A slow scan rate (1 nm/s) ensures high-resolution capture of the fine structure in the secondary

    
     bands, which are critical for distinguishing the 2,3-dimethoxy substitution pattern from other isomers.
    

References

  • [2] Trivedi, M. K., et al. (2015). Physicochemical and Spectral Characterization of Biofield Energy Treated 4-Methylbenzoic Acid. American Journal of Chemical Engineering.

  • [3] NIST Mass Spectrometry Data Center. 2,3-Dimethoxybenzoic acid. NIST Chemistry WebBook, SRD 69.

  • [4] Lee, J., et al. (2020). Spectroscopic Study on Aqueous Uranyl(VI) Complexes with Methoxy- and Methylbenzoates: Electronic and Steric Effects of the Substituents. Inorganic Chemistry - ACS Publications.

  • [1] MolAid Chemical Database. 2,3-Dimethoxy-4-methylbenzoic acid (CAS 77869-39-7).

Sources

Comparative

Comparative Guide: Analytical Techniques for Elemental and Purity Validation of 2,3-Dimethoxy-4-methylbenzoic acid

Executive Summary & Scientific Context In drug development, the structural validation of functionalized aromatic building blocks like 2,3-Dimethoxy-4-methylbenzoic acid ( ) is not merely a regulatory box-checking exercis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In drug development, the structural validation of functionalized aromatic building blocks like 2,3-Dimethoxy-4-methylbenzoic acid (


) is not merely a regulatory box-checking exercise; it is the foundation of downstream synthetic integrity. As a Senior Application Scientist, I frequently encounter the pitfalls of relying on a single analytical modality.

In this guide, we objectively compare the performance of the traditional "gold standard" product—the Automated Micro-Dumas CHNO Combustion Analyzer —against modern orthogonal alternatives, specifically High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .

According to the American Chemical Society (ACS) guidelines, evidence for elemental constitution must traditionally be provided by elemental analysis, with HRMS serving as an alternative[1]. However, recent statistical evaluations across 18 independent laboratories have demonstrated that the strict ±0.4% deviation limit for CHN analysis is often challenging for newly synthesized research compounds due to random error and trace solvent inclusion[2]. For instance, the co-crystallization of just 0.1 equivalents of water can shift carbon values outside the acceptable range[3]. Therefore, a modern, self-validating protocol must triangulate data from multiple instruments.

Theoretical Reference Data

Before evaluating the analytical instruments, we must establish the absolute theoretical baseline for 2,3-Dimethoxy-4-methylbenzoic acid.

Table 1: Theoretical Reference Data for 2,3-Dimethoxy-4-methylbenzoic acid

ElementAtomic CountExact Mass Contribution (Da)Mass Fraction (%)
Carbon (C) 10120.000061.22%
Hydrogen (H) 1212.09396.16%
Oxygen (O) 463.979732.62%
Total 26 196.0736 (Monoisotopic) 100.00%

Orthogonal Workflow Design

To eliminate the blind spots inherent to any single instrument, we employ a tripartite validation strategy.

Workflow Start 2,3-Dimethoxy-4-methylbenzoic acid (C10H12O4) Split Orthogonal Aliquot Distribution Start->Split CHNO Automated CHNO Combustion Bulk Elemental Fraction Split->CHNO HRMS HRMS (ESI-) Exact Mass & Isotope Split->HRMS qNMR 1H qNMR Absolute Structural Purity Split->qNMR EvalCHNO Compare to Theoretical %C: 61.22 | %H: 6.16 CHNO->EvalCHNO EvalHRMS Mass Accuracy [M-H]- Error < 3 ppm HRMS->EvalHRMS EvalqNMR Integration vs. Standard Purity > 98.0% qNMR->EvalqNMR Valid Comprehensive Structural & Purity Validation EvalCHNO->Valid EvalHRMS->Valid EvalqNMR->Valid

Orthogonal analytical workflow for validating 2,3-Dimethoxy-4-methylbenzoic acid.

Performance Comparison: CHNO vs. HRMS vs. qNMR

Table 2: Performance Comparison of Analytical Alternatives

ParameterAutomated CHNO CombustionHRMS (ESI-)Quantitative NMR (qNMR)
Primary Output Bulk Elemental Mass Fraction (%)Exact Mass & Isotopic PatternAbsolute Structural Purity (%)
Accuracy / Error ±0.4% (Subject to solvent traces)< 3 ppm mass error±1.0% (Method dependent)
Sample Destruction Fully DestructiveFully DestructiveNon-Destructive (Recoverable)
Sensitivity Low (Requires ~1.5 mg)Ultra-High (Requires ~1 µg)Medium (Requires ~10 mg)
Blind Spots Cannot distinguish structural isomersCannot determine bulk purityBlind to NMR-silent inorganic salts

Note: While CHNO analysis confirms the bulk organic framework, it is blind to trace inorganic contaminants (e.g., Pd catalysts). A truly comprehensive strategy must also incorporate ICP-OES to screen for heavy metals, in strict accordance with USP <233> guidelines[4].

Experimental Protocols & Mechanistic Causality

Method A: Automated Micro-Dumas CHNO Combustion (The Gold Standard)

Objective: Determine the absolute mass fraction of Carbon, Hydrogen, and Oxygen.

  • Weighing: Accurately weigh 1.500 mg of the sample into a high-purity tin capsule using a microbalance (0.1 µg resolution).

  • Combustion: Drop the capsule into the combustion furnace maintained at 1150°C in a pure oxygen atmosphere.

  • Detection: Separate the resulting gases (

    
    , 
    
    
    
    ) via a Temperature Programmed Desorption (TPD) column and quantify using a Thermal Conductivity Detector (TCD).
  • Mechanistic Causality: The tin capsule undergoes an exothermic oxidation flash, temporarily driving the local micro-environment to ~1800°C. This extreme thermal spike is critical; without it, the electron-rich aromatic ring of 2,3-Dimethoxy-4-methylbenzoic acid may undergo incomplete combustion, forming refractory carbon deposits and artificially lowering the %C yield.

  • Self-Validating System: The system is calibrated daily using a certified Sulfanilamide standard. A blank tin capsule is run every 10 samples to monitor baseline drift and ensure zero carbon carryover.

Method B: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact monoisotopic mass and elemental formula.

  • Preparation: Dissolve the sample to a concentration of 1 µg/mL in Methanol:Water (50:50).

  • Injection: Introduce the sample via direct infusion at 5 µL/min into an Orbitrap or Q-TOF mass spectrometer.

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative mode.

  • Mechanistic Causality: 2,3-Dimethoxy-4-methylbenzoic acid contains a carboxylic acid moiety (pKa ~4.0). By utilizing ESI in negative mode (ESI-), we leverage the compound's natural propensity to deprotonate, generating a highly stable

    
     molecular ion (m/z 195.0663). This avoids the complex adduct formation (e.g., 
    
    
    
    ) often seen in positive mode, ensuring high-fidelity mass accuracy.
  • Self-Validating System: The mass spectrometer is calibrated using a sodium formate cluster solution immediately prior to acquisition. The isotopic pattern (M+1, M+2) of the sample is overlaid with the theoretical in-silico pattern; a match score of >95% validates the absence of isobaric interference.

Method C: Quantitative NMR (qNMR)

Objective: Determine the absolute mass fraction purity of the compound.

  • Preparation: Co-weigh exactly 10.00 mg of the analyte and 5.00 mg of TraceCERT® Maleic acid (Internal Standard) into a vial. Dissolve in 0.6 mL of

    
    .
    
  • Acquisition: Acquire a

    
     NMR spectrum at 400 MHz. Set the relaxation delay (
    
    
    
    ) to 30 seconds.
  • Integration: Integrate the Maleic acid alkene singlet (6.26 ppm, 2H) against the analyte's methyl singlet (2.3 ppm, 3H).

  • Mechanistic Causality for Parameter Selection: The longitudinal relaxation time (

    
    ) of the protons dictates the inter-pulse delay (
    
    
    
    ). If
    
    
    is too short, the magnetization will not fully return to the Z-axis before the next pulse, leading to attenuated signal integration and an artificially inflated purity calculation. Setting
    
    
    (30 seconds) ensures >99% magnetization recovery.
  • Mechanistic Causality for Peak Selection: We select the methyl singlet at 2.3 ppm for integration because it completely avoids the variable chemical shift of the carboxylic acid proton and potential overlaps in the aromatic region (7.0–7.6 ppm).

  • Self-Validating System: The internal standard is weighed using the exact same microbalance as the analyte, ensuring systematic weighing errors cancel out mathematically in the purity equation.

Data Interpretation & The Self-Validating System

No single instrument provides a perfect picture. The Automated CHNO Analyzer proves that the bulk material has the correct ratio of C, H, and O, but it cannot differentiate 2,3-Dimethoxy-4-methylbenzoic acid from a structural isomer. HRMS confirms the exact atomic composition but cannot quantify bulk purity due to ionization efficiency variations. Finally, qNMR confirms the exact structural connectivity and absolute purity but is blind to inorganic salts. By combining these three methodologies, researchers establish an impenetrable, self-validating matrix of elemental and structural proof.

REFERENCES

  • American Chemical Society. "Author Guidelines - ACS Researcher Resources." ACS Publications. Available at:[Link][1]

  • Kuveke, R. E. H., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022. Available at:[Link][2]

  • RSC Publishing. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2021. Available at:[Link][3]

Sources

Validation

Benchmarking Synthetic Routes for 2,3-Dimethoxy-4-methylbenzoic Acid Production

Target Molecule: 2,3-Dimethoxy-4-methylbenzoic acid (CAS 77869-39-7)[1],[2] Primary Application: Advanced building block for the total synthesis of Methoxatin (Pyrroloquinoline quinone, PQQ)[3],[4]. As drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2,3-Dimethoxy-4-methylbenzoic acid (CAS 77869-39-7)[1],[2] Primary Application: Advanced building block for the total synthesis of Methoxatin (Pyrroloquinoline quinone, PQQ)[3],[4].

As drug development professionals and synthetic chemists scale up the production of complex redox cofactors like PQQ, the efficient synthesis of highly substituted aromatic intermediates becomes a critical bottleneck. 2,3-Dimethoxy-4-methylbenzoic acid is a structurally demanding intermediate[2].

This guide objectively benchmarks the two primary synthetic paradigms for producing this molecule: the highly regioselective Directed Ortho-Metalation (DoM) route[3],[5] versus the classical Electrophilic Aromatic Substitution (EAS) Halogenation-Metalation route.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent logic between the two synthetic strategies.

G SM 2,3-Dimethoxytoluene (Starting Material) DoM Aryllithium Intermediate (C4 Metalation) SM->DoM n-BuLi, TMEDA Hexane, -20°C Bromo 4-Bromo-2,3-dimethoxytoluene (+ C6 Isomer) SM->Bromo NBS, DCM (Poor Regiocontrol) Target 2,3-Dimethoxy-4-methylbenzoic acid (Target Product) DoM->Target 1. CO2 (-78°C) 2. H3O+ Grignard Arylmagnesium Bromide Intermediate Bromo->Grignard Mg(0), THF Reflux Grignard->Target 1. CO2 2. H3O+

Fig 1: Synthetic pathways for 2,3-Dimethoxy-4-methylbenzoic acid via DoM vs. Halogenation.

Route A: Directed Ortho-Metalation (DoM) – The Benchmark Standard

First detailed in the landmark synthesis of Methoxatin by Gainor and Weinreb[3],[5], the DoM approach remains the gold standard. It bypasses the need for halogenated intermediates by directly deprotonating the aromatic ring.

Causality & Chemical Logic
  • Reagent Selection (n-BuLi / TMEDA): n-Butyllithium exists as unreactive hexamers in non-polar solvents like hexane. Tetramethylethylenediamine (TMEDA) is strictly required; it chelates the lithium ions, breaking the aggregates into highly basic, reactive monomers.

  • Regioselectivity: The C3 methoxy group acts as a powerful Directed Metalation Group (DMG). The oxygen lone pairs coordinate the lithium of the n-BuLi/TMEDA complex, delivering the carbanion directly to the adjacent C4 proton.

  • Temperature Control (-20 °C): Maintaining the metalation at -20 °C is a critical kinetic control measure. If the reaction warms above 0 °C, thermodynamic control takes over, leading to the deprotonation of the C1 methyl group. Quenching this thermodynamic anion with CO2 yields the undesired byproduct, 2,3-dimethoxyphenylacetic acid[5].

Step-by-Step Protocol (Self-Validating System)
  • Complexation: In an oven-dried, argon-purged Schlenk flask, combine anhydrous hexane and TMEDA (1.1 equiv). Cool to -20 °C using a dry ice/ethylene glycol bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Metalation: Slowly add 2,3-dimethoxytoluene (1.0 equiv). Stir at -20 °C for 2 hours.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with D

      
      O, extract with ether, and analyze via 
      
      
      
      H NMR. The disappearance of the C4 aromatic proton (typically around 6.8 ppm) and the presence of deuterium confirms >95% metalation.
  • Carboxylation: Cannulate the dark aryllithium solution into a vigorously stirred slurry of crushed dry ice in anhydrous THF at -78 °C. Allow to warm to room temperature overnight to ensure complete CO

    
     trapping.
    
  • Workup & Isolation: Quench with 1M HCl. Extract the aqueous layer with Ethyl Acetate. To purify, extract the organic layer with 1M NaOH (the product moves to the aqueous layer as the sodium salt). Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the pure 2,3-dimethoxy-4-methylbenzoic acid as a white solid (Yield: ~66%)[5].

Route B: Electrophilic Bromination & Grignard Carboxylation – The Alternative

While classical Electrophilic Aromatic Substitution (EAS) followed by Grignard formation is a standard textbook approach for synthesizing benzoic acids, it serves as an inferior alternative for this specific substitution pattern due to competing electronic effects.

Causality & Chemical Logic
  • Competing Directing Effects: In 2,3-dimethoxytoluene, the C3 methoxy group (ortho/para director) and the C1 methyl group (ortho/para director) create conflicting electronic activation. Electrophilic bromination yields a nearly 1:1 mixture of 4-bromo-2,3-dimethoxytoluene and 6-bromo-2,3-dimethoxytoluene, destroying atom economy.

  • Steric Hindrance: The Grignard formation of the resulting 4-bromo isomer is sluggish due to the steric bulk of the adjacent C3 methoxy and C1 methyl groups, requiring prolonged reflux and iodine initiation.

Step-by-Step Protocol (Self-Validating System)
  • Bromination: Dissolve 2,3-dimethoxytoluene in dichloromethane (DCM). Add N-Bromosuccinimide (NBS, 1.05 equiv) and stir at room temperature in the dark for 12 hours.

    • Validation Checkpoint: Analyze via GC-MS. The appearance of two distinct peaks with identical m/z 230/232 (characteristic 1:1 bromine isotope pattern) confirms the formation of the isomeric mixture.

  • Separation: Isolate the 4-bromo isomer via silica gel column chromatography (Hexanes/EtOAc).

  • Grignard Formation: In a dry flask, add magnesium turnings (1.2 equiv), a crystal of iodine, and anhydrous THF. Add the purified bromide dropwise at reflux until the magnesium is consumed.

  • Carboxylation & Workup: Cool to 0 °C, bubble dry CO

    
     gas through the solution, quench with 1M HCl, and isolate via acid-base extraction as described in Route A.
    

Quantitative Benchmarking

The following table summarizes the performance metrics of both routes based on experimental outcomes[5].

Performance MetricRoute A: DoM (Weinreb Route)Route B: Bromination / Grignard
Overall Yield 66% 25 - 35% (Post-separation)
Regioselectivity High (C4 metalation >90%)Low (Mixture of C4/C6 bromides)
Major Byproduct 2,3-Dimethoxyphenylacetic acid (<10%)6-Bromo-2,3-dimethoxytoluene (~45%)
Step Count 1 (One-pot synthesis)3 (Bromination, Separation, Grignard)
Scalability Moderate (Requires cryogenic -20°C/-78°C)Poor (Chromatographic separation required)
Cost Efficiency High (Cheaper reagents, shorter time)Low (High solvent waste, low yield)

Conclusion

For the production of 2,3-Dimethoxy-4-methylbenzoic acid (CAS 77869-39-7), the Directed Ortho-Metalation (DoM) route is unequivocally superior. By leveraging the DMG properties of the C3 methoxy group, chemists can bypass the poor regiocontrol inherent to electrophilic aromatic substitution on the 2,3-dimethoxytoluene scaffold. Strict adherence to kinetic temperature control (-20 °C) ensures that benzylic deprotonation is kept below 10%, yielding a highly pure product suitable for downstream Methoxatin (PQQ) synthesis[5].

References

  • Gainor, J. A., & Weinreb, S. M. (1982). Synthesis of the Bacterial Coenzyme Methoxatin. Journal of Organic Chemistry, 47(15), 2833-2837. DOI: 10.1021/jo00136a002.

  • Ambeed. (n.d.). 77869-39-7 | 2,3-Dimethoxy-4-methylbenzoic acid. Ambeed Product Catalog.

  • AK Scientific. (n.d.). 77869-39-7 | 2,3-Dimethoxy-4-methylbenzoic acid. AKSci Product Catalog.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2,3-Dimethoxy-4-methylbenzoic Acid: A Framework for Laboratory Safety

This document provides a comprehensive guide for the proper disposal of 2,3-Dimethoxy-4-methylbenzoic acid, grounded in established laboratory safety protocols and chemical waste management principles. It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper disposal of 2,3-Dimethoxy-4-methylbenzoic acid, grounded in established laboratory safety protocols and chemical waste management principles. It is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. The procedural framework herein is built on the core tenets of safety, regulatory compliance, and scientific integrity.

Part 1: The Foundational Directive: Secure the Safety Data Sheet (SDS)

Before any handling or disposal of 2,3-Dimethoxy-4-methylbenzoic acid, it is imperative to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for the product in your possession. Chemical properties and hazard classifications can vary between suppliers due to different synthesis routes and purity levels. The SDS is the single most authoritative source for safety, handling, and disposal information.

The procedures outlined in this guide are based on a conservative approach derived from the analysis of closely related chemical analogs. This is necessary because a single, universally accepted SDS for 2,3-Dimethoxy-4-methylbenzoic acid is not consistently available. This guide should supplement, not replace, the specific directives in your product's SDS.

Part 2: Hazard Profile Analysis of Benzoic Acid Analogs

To establish a safe and conservative disposal plan, an analysis of structurally similar compounds is essential. The hazard classifications for various isomers of dimethoxy- and methoxy-methylbenzoic acids vary, highlighting the necessity of treating the unknown with caution. As a best practice, in the absence of specific data, one should assume the compound possesses the hazards of its most conservative analogs.

Table 1: GHS Hazard Classifications of Structural Analogs

Compound NameGHS Hazard Statement(s)Signal Word
4,5-Dimethoxy-2-methylbenzoic acid H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning
2-Methoxy-4-methylbenzoic acid H302: Harmful if swallowedWarning
Benzoic Acid (General Standard) H315: Causes skin irritationH318: Causes serious eye damageH372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaledH402: Harmful to aquatic lifeDanger
3,5-Dimethoxybenzoic acid Causes skin irritation (Category 2)Causes serious eye irritation (Category 2)May cause respiratory irritation (Category 3)Warning

Given this data, a cautious approach requires treating 2,3-Dimethoxy-4-methylbenzoic acid as, at minimum, harmful if swallowed and an irritant to skin, eyes, and the respiratory system. Therefore, all disposal procedures must mitigate these potential hazards.

Part 3: Comprehensive Disposal Protocol

The disposal of 2,3-Dimethoxy-4-methylbenzoic acid must be managed as a hazardous chemical waste stream. Under no circumstances should this compound be disposed of in regular trash or flushed down the drain.[1]

Before handling the compound for disposal, ensure the appropriate PPE is worn to prevent exposure. The selection of PPE is directly informed by the potential hazards identified in Part 2.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[2]

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[2]

  • Body Protection : A fully buttoned laboratory coat is mandatory.

  • Respiratory Protection : If there is a risk of generating dust, work within a certified chemical fume hood or wear a NIOSH-approved N95 (or better) particulate respirator.

Proper segregation is a cornerstone of safe chemical waste management.[3]

  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The container must be labeled, at a minimum, with the words "Hazardous Waste " and the full chemical name: "2,3-Dimethoxy-4-methylbenzoic acid ".[4] Do not use abbreviations or chemical formulas.[4] The label should also include the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

  • No Mixing of Waste : Do not mix 2,3-Dimethoxy-4-methylbenzoic acid with other waste streams, especially liquids, strong oxidizing agents, or bases. Mixing incompatible chemicals can lead to dangerous reactions.

Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[1]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Container Status : The waste container must be kept tightly sealed at all times, except when adding waste.[4]

  • Storage Conditions : Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Accidental spills must be managed promptly and safely.

  • Alert Personnel : Inform others in the area of the spill.

  • Don PPE : Ensure you are wearing the appropriate PPE before cleaning the spill.

  • Containment : For a small, solid spill, gently sweep up the material to avoid generating dust.[6] Moistening the material slightly with water can help prevent it from becoming airborne.

  • Collection : Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water.

  • Large Spills : For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

The ultimate disposal of 2,3-Dimethoxy-4-methylbenzoic acid must be conducted through your institution's official channels.

  • Arrange for Pickup : Once the waste container is nearly full (e.g., 90%), or at regular intervals as required by your institution, arrange for a pickup by the EH&S office or a licensed hazardous waste disposal contractor.

  • Incineration : The likely disposal method for this type of organic solid is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed and permitted facility. Do not attempt to incinerate chemical waste yourself.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2,3-Dimethoxy-4-methylbenzoic acid.

G Disposal Workflow for 2,3-Dimethoxy-4-methylbenzoic Acid cluster_prep Preparation & Handling cluster_generation Waste Generation & Collection cluster_spill Spill Response cluster_storage Storage & Final Disposal A Obtain & Review Manufacturer's SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Crucial First Step D Is it a spill? B->D C Unused Product or Contaminated Material E Collect in Designated, Labeled, Sealed Container C->E D->C No F Small Spill D->F Yes J Store Waste Container in SAA (Cool, Dry, Ventilated) E->J H 1. Wear PPE 2. Gently sweep up solid 3. Place in waste container F->H G Large Spill I 1. Evacuate area 2. Contact EH&S 3. Follow emergency plan G->I H->J K Arrange Pickup by EH&S or Licensed Contractor J->K When container is full L Final Disposal via Permitted Facility (e.g., Incineration) K->L

Caption: Disposal workflow for 2,3-Dimethoxy-4-methylbenzoic acid.

References

Sources

Handling

Personal protective equipment for handling 2,3-Dimethoxy-4-methylbenzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of risk mitigation grounded in physical chemistry and mechanistic causality. Handling substituted ben...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of risk mitigation grounded in physical chemistry and mechanistic causality. Handling substituted benzoic acids like 2,3-Dimethoxy-4-methylbenzoic acid requires a precise understanding of how the molecule interacts with the human body and the laboratory environment.

This guide provides the definitive operational and safety blueprint for researchers and drug development professionals working with this compound.

Chemical Profile & Hazard Identification

Before selecting Personal Protective Equipment (PPE), we must establish the physical and chemical parameters of the substance.

Table 1: Quantitative Chemical & Hazard Profile

PropertyValue
Chemical Name 2,3-Dimethoxy-4-methylbenzoic acid
CAS Number 77869-39-7
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Data sourced from authoritative chemical inventories including [1].

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To build a culture of safety, researchers must understand why a chemical is hazardous. 2,3-Dimethoxy-4-methylbenzoic acid is a solid organic acid. In its dry, resting state, it is relatively stable. However, the primary operational risk arises when the powder becomes aerosolized during weighing or transfer.

The Causality of Irritation: When airborne particulates of this compound contact the moisture of the human eye (tear film), respiratory mucosa, or sweat on the skin, the carboxylic acid functional group acts as a proton donor. This dissociation causes a rapid, localized drop in pH. This acid-base chemistry induces cellular protein denaturation, which is the fundamental mechanism behind the H315 (Skin Irritation) and H319 (Eye Irritation) hazard classifications. Therefore, our PPE strategy must entirely eliminate particulate-to-mucosa contact.

Mandatory PPE Matrix

In strict compliance with the [2] and the National Research Council's [3], the following PPE matrix is non-negotiable for handling this compound.

Table 2: PPE Selection and Mechanistic Rationale

PPE CategoryRequired EquipmentMechanistic Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesGoggles form a complete seal around the eyes. Standard safety glasses are insufficient because they allow aerosolized acid dust to bypass the lenses via ambient air currents and contact the cornea.
Hand Protection Nitrile Examination Gloves (≥ 4 mil)Nitrile provides a robust chemical barrier against solid organic acids. Latex is prone to micro-tears when handling crystalline powders and offers inferior chemical resistance.
Body Protection 100% Cotton Laboratory CoatCotton dissipates static electricity far better than synthetic blends. This prevents statically charged powder from clinging to the researcher's torso during transfer.
Respiratory N95/P100 Particulate RespiratorMandatory only if handling occurs outside of a certified chemical fume hood. Filters out fine particulates to prevent mucosal inflammation (H335).

Operational Protocol: Safe Weighing and Transfer

A trustworthy protocol is a self-validating system. Follow these step-by-step methodologies to ensure zero exposure during chemical handling.

  • Step 1: Environmental Isolation & Validation Conduct all weighing operations inside a certified chemical fume hood. Validation: Before opening the chemical container, check the hood's airflow monitor. Ensure the face velocity is actively reading between 80–120 feet per minute (fpm). If the alarm is sounding, abort the procedure.

  • Step 2: Static Mitigation Solid organic acids are notoriously prone to static buildup, causing them to repel off metal spatulas and aerosolize into the breathing zone. Action: Pass an anti-static zero-stat gun over your V-shaped weigh boat for 5 seconds prior to dispensing.

  • Step 3: Mass Transfer Use a clean, grounded micro-spatula to transfer the solid. Keep the source bottle as close to the weigh boat as physically possible to minimize the transit distance of the powder. Cap the primary container immediately after the desired mass is achieved.

  • Step 4: Solvent Addition (Solution Preparation) If preparing a stock solution (e.g., in DMSO or Ethanol), do not aggressively squirt solvent directly onto the powder bed, as this will eject dry particulates into the air. Instead, dispense the solvent slowly down the interior sidewall of the vessel, allowing it to gently pool over the solid acid.

Chemical Handling & Spill Logic Workflow

G Start Hazard Assessment PPE Don Mandatory PPE (Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood (>100 fpm Airflow) PPE->Hood Weigh Weigh Solid Acid (Static Mitigation) Hood->Weigh Transfer Transfer to Solvent Weigh->Transfer Spill Spill Detected? Transfer->Spill Clean Wet Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Decon Decontaminate & Doff Spill->Decon No Clean->Decon

Workflow for handling 2,3-Dimethoxy-4-methylbenzoic acid, including PPE and spill logic.

Emergency Response & Spill Management

In the event of an accidental release, standard housekeeping methods can inadvertently amplify the hazard.

  • Dermal Exposure: Remove contaminated gloves immediately. Flush the affected skin with copious amounts of water at a safety shower or sink for at least 15 minutes. Do not attempt to apply chemical neutralizers (like baking soda) directly to the skin, as the resulting exothermic neutralization reaction can cause thermal burns.

  • Benchtop Solid Spill: Never dry sweep a solid acid spill. Dry sweeping with a brush mechanically aerosolizes the powder, drastically increasing the inhalation hazard. Instead, gently cover the spilled powder with damp, lint-free paper towels. The water will solubilize and trap the acid. Wipe inward toward the center of the spill to prevent spreading, and dispose of the towels as hazardous waste.

Disposal & Waste Management Plan

  • Solid Waste: All contaminated consumables (weigh boats, empty vials, spatulas, and spill cleanup towels) must be placed in a heavy-duty, puncture-resistant bag housed within a designated, labeled solid hazardous waste drum.

  • Liquid Waste: Solutions containing 2,3-Dimethoxy-4-methylbenzoic acid must be collected in compatible, clearly labeled organic waste carboys. Never dispose of this compound or its solutions down the laboratory drain, as it poses a risk to aquatic toxicity and violates environmental compliance standards.

References

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Research Council / NCBI Bookshelf URL:[Link]

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